molecular formula C19H16ClNO B1393869 2-(4-Propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-65-2

2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393869
CAS No.: 1160264-65-2
M. Wt: 309.8 g/mol
InChI Key: YJTKHOSVBWXOEN-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H16ClNO and its molecular weight is 309.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(20)22)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKHOSVBWXOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Propylphenyl)quinoline-4-carbonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, handling, and applications, grounding all information in established scientific principles and authoritative references.

Molecular Overview and Physicochemical Properties

This compound is a complex heterocyclic molecule built upon a quinoline scaffold. The structure is characterized by a 4-propylphenyl substituent at the 2-position and a highly reactive carbonyl chloride (acyl chloride) functional group at the 4-position. This acyl chloride group renders the compound an important synthetic precursor, enabling the facile introduction of the quinoline moiety into larger, more complex molecules through nucleophilic acyl substitution.

The quinoline core itself is a prominent pharmacophore, a structural feature recognized by biological targets. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The presence of the 4-propylphenyl group adds lipophilicity to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profiles in potential drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₁₉H₁₆ClNO-
Molecular Weight 325.80 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Reactivity Highly reactive with nucleophiles (water, alcohols, amines)Based on acyl chloride functionality
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene)Inferred from structure

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the construction of the quinoline core to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

The most common and efficient method for preparing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[3] This reaction involves the condensation of isatin with a carbonyl compound (in this case, 4'-propylacetophenone) under basic conditions.[3]

Pfitzinger_Reaction Pfitzinger Reaction for Precursor Synthesis cluster_reactants Reactants Isatin Isatin Base Base (e.g., KOH) Propylacetophenone 4'-Propylacetophenone Intermediate Ring-Opened Intermediate Base->Intermediate Ring Opening & Addition Cyclization Intramolecular Condensation Intermediate->Cyclization Dehydration CarboxylicAcid 2-(4-Propylphenyl)quinoline-4-carboxylic acid Cyclization->CarboxylicAcid

Caption: Pfitzinger reaction workflow for precursor synthesis.

Protocol: Microwave-Assisted Pfitzinger Synthesis

This protocol is adapted from a general microwave-assisted procedure for synthesizing similar quinoline carboxylic acids.[4]

  • Reaction Setup: In a closed microwave vessel, combine isatin (1.0 mmol), 4'-propylacetophenone (1.05 mmol), and potassium hydroxide (10.0 mmol).

  • Solvent Addition: Add 10 mL of aqueous ethanol as the solvent.

  • Microwave Irradiation: Seal the vessel and irradiate with microwaves for approximately 12-15 minutes at 140°C. Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional reflux, leading to higher yields in shorter times.

  • Workup: After cooling the reaction mixture to room temperature, acidify it with glacial acetic acid until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-(4-Propylphenyl)quinoline-4-carboxylic acid.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a preferred reagent for this process because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5][6]

Acyl_Chloride_Formation Conversion to Acyl Chloride cluster_reactants Reactants CarboxylicAcid 2-(4-Propylphenyl)quinoline- 4-carboxylic acid Reaction Reaction at Reflux CarboxylicAcid->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Solvent Aprotic Solvent (e.g., Toluene) Solvent->Reaction Product 2-(4-Propylphenyl)quinoline- 4-carbonyl chloride Reaction->Product Byproducts Gaseous Byproducts (SO₂ + HCl) Reaction->Byproducts Evolve

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Protocol: Acyl Chloride Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend the 2-(4-Propylphenyl)quinoline-4-carboxylic acid (1.0 mmol) in an inert solvent such as toluene or dichloromethane. Causality Note: Anhydrous conditions are critical as thionyl chloride and the acyl chloride product react readily with water.[7]

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[7]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound is often used directly in the next synthetic step without further purification due to its high reactivity. If necessary, it can be purified by recrystallization from a non-polar, aprotic solvent.

Applications in Drug Discovery and Materials Science

As a reactive intermediate, this compound is not an end-product but a versatile building block. Its primary value lies in its ability to readily form stable amide and ester linkages.

  • Drug Development: The quinoline scaffold is a cornerstone in medicinal chemistry.[8][9] By reacting the acyl chloride with various amines or alcohols, researchers can generate large libraries of novel quinoline-based amides and esters. These compounds can then be screened for biological activity against a range of targets, including cancer cell lines, bacteria, and viruses.[1][10] The 2-phenylquinoline-4-carboxylic acid framework, for instance, has been explored for developing novel histone deacetylase (HDAC) inhibitors for cancer therapy.[11]

  • Materials Science: The rigid, planar structure of the quinoline ring makes it an attractive component for developing organic materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or chemical sensors.

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict safety protocols.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, splash-proof goggles, and a flame-resistant lab coat.[12][13]

  • Handling: Acyl chlorides are corrosive and react violently with water and other protic solvents, releasing corrosive HCl gas.[14] Use only in well-ventilated areas and take precautions against static discharge.[12] All glassware must be thoroughly dried before use.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.[15]

  • Quenching and Disposal: Unused or residual acyl chloride must be quenched carefully before disposal. This can be done by slowly adding the material to a stirred, cold solution of a weak nucleophile, such as isopropanol or a dilute sodium bicarbonate solution.[16] Dispose of the resulting waste in accordance with local regulations.

References

  • Aldamen, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Available at: [Link]

  • Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]

  • Clark, J. (2016). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Duan, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7435. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219663, 2-(4-Formylphenyl)propionic acid. Available at: [Link]

  • Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936573. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. Available at: [Link]

  • Zhang, H., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(1), 89. Available at: [Link]

  • Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1). Available at: [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(4), 986. Available at: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Frontiers Media. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • ScienceDirect. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Available at: [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Available at: [Link]

  • National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • Oakwood Chemical. (n.d.). 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid. Available at: [Link]

Sources

The Doebner-von Miller Reaction: A Technical Guide to the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive natural products.[1][2] Its synthesis has been a subject of intense study for over a century, with the Doebner-von Miller reaction emerging as a classic, versatile, and enduring method for its construction.[1] This guide provides an in-depth technical exploration of the Doebner-von Miller synthesis, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the reaction mechanism, provide a detailed experimental protocol, explore its synthetic scope and variations, and discuss its critical applications in the pharmaceutical landscape. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insight.

The Enduring Relevance of the Quinoline Core

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—quickly became recognized for its profound physiological activity.[3] This heterocycle is not merely a synthetic curiosity; it is a privileged scaffold in drug discovery. Nature itself utilizes the quinoline core in alkaloids like quinine and cinchonine, the pioneering antimalarial agents that laid the groundwork for synthetic successors.[2][3] Today, substituted quinolines are integral to drugs treating a wide spectrum of diseases, including cancer, malaria, bacterial infections, and inflammatory conditions.[1][4]

The Doebner-von Miller reaction, discovered in the 1880s, provides a direct and powerful route to this vital scaffold.[3][5] It involves the acid-catalyzed condensation of an aromatic amine (an aniline) with an α,β-unsaturated carbonyl compound.[1][5] Its historical significance and continued use stem from its ability to construct the quinoline core from readily available and inexpensive starting materials, offering a practical pathway to complex, drug-like molecules.[2]

Reaction Mechanism: A Step-by-Step Dissection

The Doebner-von Miller synthesis is not a simple condensation but a cascade of carefully orchestrated chemical events. While several mechanistic pathways have been debated, extensive studies, including isotopic labeling experiments, support a fragmentation-recombination pathway as a key route.[1][2] The reaction is typically catalyzed by strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃) which are crucial for activating the carbonyl substrate.[2][5][6]

The accepted mechanism proceeds through the following key stages:

  • Michael Addition: The reaction initiates with a conjugate (1,4-Michael) addition of the aniline's nucleophilic nitrogen to the activated α,β-unsaturated carbonyl compound.[1]

  • Fragmentation: The resulting Michael adduct can undergo a retro-aldol-type fragmentation, breaking down into an imine and a saturated carbonyl compound.[1]

  • Recombination: These fragments then recombine via an aldol-type condensation, forming a new, more complex α,β-unsaturated imine intermediate.[1]

  • Cyclization: This intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the imine, leading to the formation of a 1,2-dihydroquinoline ring system.[1]

  • Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic quinoline product.[1] This oxidation can be accomplished by an external oxidizing agent (historically, arsenic acid or nitrobenzene) or, in many cases, by one of the reaction intermediates (an anil or Schiff base) acting as a hydrogen acceptor.[1][7]

Doebner_von_Miller_Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Compound MichaelAdduct Michael Adduct Reactants->MichaelAdduct 1. Michael Addition (Acid Catalyzed) Fragments Imine + Saturated Carbonyl (Fragments) MichaelAdduct->Fragments 2. Fragmentation (Retro-Aldol) NewImine New α,β-Unsaturated Imine Fragments->NewImine 3. Recombination (Aldol Condensation) Dihydroquinoline 1,2-Dihydroquinoline NewImine->Dihydroquinoline 4. Cyclization (Electrophilic Attack) Product Substituted Quinoline (Aromatic) Dihydroquinoline->Product 5. Aromatization (Oxidation)

Caption: The fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline

This section provides a representative, field-proven protocol for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde.

Materials and Stoichiometry

The precise measurement and quality of reagents are paramount for reproducibility.

ReagentRoleMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
AnilineStarting Material93.131.050.04.66 g (4.56 mL)
CrotonaldehydeStarting Material70.092.5125.08.76 g (10.4 mL)
Hydrochloric Acid (conc.)Catalyst36.46~3.0~150.012.5 mL
NitrobenzeneOxidant123.110.525.03.08 g (2.56 mL)
WaterSolvent18.02--25 mL
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add aniline (4.56 mL) and concentrated hydrochloric acid (12.5 mL). Stir the mixture to form the aniline hydrochloride salt.

  • Addition of Reactants: Cool the flask in an ice-water bath. Add a mixture of crotonaldehyde (10.4 mL) and nitrobenzene (2.56 mL) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 20°C. Causality Note: This slow, cooled addition is critical to control the initial highly exothermic Michael addition and prevent uncontrolled polymerization of the aldehyde.

  • Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 3-4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting aniline spot confirms the reaction is proceeding towards completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 10) by the slow and careful addition of 40% aqueous sodium hydroxide solution. Safety Note: This neutralization is highly exothermic and should be performed in an ice bath.

    • Transfer the mixture to a separatory funnel and perform a steam distillation to remove unreacted nitrobenzene and other volatile impurities.

    • Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation:

    • Purify the crude product by vacuum distillation to yield 2-methylquinoline as a pale yellow oil.

    • The structural identity and purity of the final product must be validated using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the expected molecular structure and weight.

Synthetic Utility and Strategic Planning

The true power of the Doebner-von Miller reaction lies in its versatility. By strategically selecting the aniline and the α,β-unsaturated carbonyl component, a diverse library of substituted quinolines can be synthesized.

  • Aniline Component: Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally accelerate the reaction, while electron-withdrawing groups (-NO₂, -CF₃) can decrease reactivity, sometimes requiring harsher conditions.[8] The position of the substituent on the aniline ring dictates the final substitution pattern on the quinoline's benzene ring.

  • Carbonyl Component: The substituents on the α,β-unsaturated aldehyde or ketone determine the substitution pattern on the pyridine ring of the quinoline product. For example, using crotonaldehyde (but-2-enal) yields a 2-methylquinoline, while using cinnamaldehyde yields a 2-phenylquinoline.

The following workflow illustrates the logical process for planning a synthesis.

DVMSynthesis_Workflow Target Target Substituted Quinoline Analysis Retrosynthetic Analysis Target->Analysis BenzeneRing Define Benzene Ring Substituents Analysis->BenzeneRing PyridineRing Define Pyridine Ring Substituents Analysis->PyridineRing AnilineChoice Select Corresponding Substituted Aniline BenzeneRing->AnilineChoice CarbonylChoice Select Corresponding α,β-Unsaturated Aldehyde or Ketone PyridineRing->CarbonylChoice Reaction Perform Doebner-von Miller Reaction AnilineChoice->Reaction CarbonylChoice->Reaction Reaction->Target Synthesis

Caption: Strategic workflow for designing a Doebner-von Miller synthesis.

Applications in Drug Development

The quinoline core, readily accessible via the Doebner-von Miller synthesis, is a privileged scaffold in pharmacology. Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites make it an ideal starting point for drug design.

Quinoline_Applications Core Quinoline Scaffold Antimalarial Antimalarial Core->Antimalarial Anticancer Anticancer Core->Anticancer Antibacterial Antibacterial Core->Antibacterial Antiviral Antiviral Core->Antiviral AntiInflammatory Anti-inflammatory Core->AntiInflammatory Chloroquine e.g., Chloroquine Antimalarial->Chloroquine Camptothecin e.g., Camptothecin Analogues Anticancer->Camptothecin Ciprofloxacin e.g., Ciprofloxacin Analogues Antibacterial->Ciprofloxacin IAVInhibitors e.g., IAV Inhibitors Antiviral->IAVInhibitors

Caption: Therapeutic applications of the quinoline scaffold in drug development.

  • Antimalarials: The 4-aminoquinoline scaffold of chloroquine and the related quinine are classic examples. The Doebner-von Miller reaction provides access to the core ring system needed for these vital medicines.[2]

  • Anticancer Agents: Many modern kinase inhibitors used in oncology feature a quinoline core. The reaction allows for the synthesis of diverse quinoline libraries that can be screened for inhibitory activity against specific cancer-related enzymes.[1]

  • Antibacterial Drugs: The fluoroquinolone class of antibiotics, while not directly made via this reaction, demonstrates the antibacterial potential of the quinoline scaffold. The Doebner-von Miller synthesis is used to create novel quinoline derivatives for screening against resistant bacterial strains.

  • Antiviral Agents: Recent research has demonstrated that substituted quinoline derivatives show promising activity against viruses like Influenza A, inhibiting viral RNA transcription and replication.[4]

Conclusion and Future Outlook

The Doebner-von Miller synthesis has remained a staple in the organic chemist's toolkit for nearly 150 years for good reason. It offers a straightforward, cost-effective, and versatile method for constructing the medicinally vital quinoline ring system from simple precursors. While classic protocols often involve harsh conditions, modern advancements are continually refining the reaction. The use of microwave irradiation, recyclable solid acid catalysts, and milder reaction conditions are addressing the environmental and practical shortcomings of the original method, ensuring its continued relevance in the 21st century.[2] For professionals in drug discovery and development, a thorough understanding of this foundational reaction is not just a lesson in history, but a practical tool for building the medicines of tomorrow.

References

  • Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • Govek, J. F., & De, S. K. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Asadi, S., et al. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

  • Kou, S., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Chemistry Learning by Dr. ANK. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2006). Doebner-von Miller Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

  • Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. PubMed. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Wu, J., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research. ResearchGate. Available at: [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

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2-(4-Propylphenyl)quinoline-4-carbonyl chloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Propylphenyl)quinoline-4-carbonyl Chloride Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1][2][3] This guide focuses on a specific, highly versatile class of intermediates: This compound and its analogs. We will dissect the synthetic pathways to the foundational 2-arylquinoline-4-carboxylic acid core, detail its activation to the highly reactive carbonyl chloride intermediate, and explore subsequent derivatization strategies. By examining the structure-activity relationships (SAR) of the resulting amide and hydrazide analogs, particularly in the context of anticancer and antimicrobial research, this document serves as a technical resource for leveraging this powerful molecular framework in drug discovery and development.

The 2-Arylquinoline-4-Carboxylic Acid Core: Foundational Synthesis

The journey to the target derivatives begins with the robust synthesis of the 2-arylquinoline-4-carboxylic acid backbone. This structure is not merely a precursor but a significant pharmacophore in its own right.[1] Several classic named reactions provide reliable access to this core, with the choice often dictated by the availability of starting materials and desired substitution patterns.

The Pfitzinger Reaction: A Convergent Approach

The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under basic conditions.[4][5][6] For the synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid, the logical carbonyl partner is 1-(4-propylphenyl)ethan-1-one.

Mechanism Insight: The reaction initiates with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[6] This aniline derivative then condenses with the ketone to form an enamine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.[6] This method's elegance lies in its direct assembly of the substituted quinoline core from relatively simple precursors.

Experimental Protocol: Pfitzinger Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of 33% potassium hydroxide (10.0 eq).

  • Addition of Ketone: To this solution, add a solution of 1-(4-propylphenyl)ethan-1-one (1.1 eq) in ethanol.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C) and maintain for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]

  • Workup: After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the mixture with 3 M hydrochloric acid (HCl) until the pH reaches 5-6. A precipitate will form.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The Doebner-von Miller Reaction: A Stepwise Annulation

An alternative strategy is the Doebner-von Miller reaction, which typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] To generate the desired 2,4-disubstituted pattern, this reaction would start from 4-propylaniline, which would react with benzoylacetic acid or a similar precursor that can generate the required fragments in situ. The classic Doebner reaction involves an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid.[10]

Causality Behind the Method: This reaction is often catalyzed by strong acids (protic or Lewis) and proceeds via a 1,4-Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation to furnish the quinoline product.[8] The regioselectivity is a key consideration, as this reaction can yield different isomers depending on the substrates and conditions.

G cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner-von Miller Reaction Isatin Isatin Base Base (KOH) Isatin->Base PropylAcetophenone 1-(4-Propylphenyl) -ethan-1-one PropylAcetophenone->Base Pfitzinger_Product 2-(4-Propylphenyl)quinoline -4-carboxylic Acid Base->Pfitzinger_Product Activation Activation Pfitzinger_Product->Activation Activation Step Propylaniline 4-Propylaniline Acid Acid Catalyst Propylaniline->Acid UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Acid Doebner_Product Substituted Quinoline Acid->Doebner_Product

Caption: Comparison of Pfitzinger and Doebner-von Miller synthetic routes.

Activation to the Carbonyl Chloride: The Reactive Gateway

The carboxylic acid is a stable functional group, but for creating a diverse library of derivatives, it must be "activated". Conversion to the corresponding carbonyl chloride transforms the hydroxyl group into an excellent leaving group (Cl⁻), rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[11]

Choice of Reagent:

  • Thionyl Chloride (SOCl₂): A common and effective reagent. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.

  • Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and cleaner conversions, especially for sensitive substrates. It is typically used with a catalytic amount of N,N-Dimethylformamide (DMF).[11]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(4-Propylphenyl)quinoline-4-carboxylic acid (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add oxalyl chloride (2.0-3.0 eq) dropwise via a syringe at 0°C. Then, add a catalytic amount of DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often a solid and is typically used in the next step without further purification due to its moisture sensitivity.

G CarboxylicAcid Quinoline-4-Carboxylic Acid (R-COOH) ActivatingAgent Activating Agent (SOCl₂ or (COCl)₂) CarboxylicAcid->ActivatingAgent Activation CarbonylChloride Quinoline-4-Carbonyl Chloride (R-COCl) ActivatingAgent->CarbonylChloride Nucleophile Nucleophile (e.g., R'₂NH) CarbonylChloride->Nucleophile Derivatization Derivative Amide Derivative (R-CONR'₂) Nucleophile->Derivative

Caption: Workflow from carboxylic acid to final derivative.

Derivatization and Analog Synthesis: Exploring Chemical Space

The highly reactive carbonyl chloride is the linchpin for generating a library of analogs. The most explored and biologically significant derivatives are the quinoline-4-carboxamides, formed via amide coupling reactions.[12][13]

Amide Coupling: The Predominant Strategy

The reaction between the carbonyl chloride and a primary or secondary amine is a robust and high-yielding method for forming a stable amide bond.[14] This strategy allows for the systematic introduction of diverse chemical functionalities into the final molecule, enabling fine-tuning of its physicochemical and biological properties.

Experimental Protocol: General Amide Coupling

  • Setup: In a flask under an inert atmosphere, dissolve the desired amine (primary or secondary, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a dry aprotic solvent (e.g., DCM, THF).

  • Addition: Cool the amine solution to 0°C. Slowly add a solution of the crude this compound (1.0 eq) in the same dry solvent.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor completion via TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Synthesis of Other Analogs

While amides are prevalent, the carbonyl chloride can react with other nucleophiles to expand the chemical diversity:

  • Hydrazides: Reaction with hydrazine or substituted hydrazines yields hydrazide derivatives. This modification has proven critical for achieving selectivity in certain biological targets, such as HDAC3.[7]

  • Esters: Reaction with alcohols, typically in the presence of a base, yields the corresponding esters.

  • Analogs of the Core: The synthetic routes described in Section 1 can be adapted to create analogs. For instance, using different substituted acetophenones in the Pfitzinger reaction or different anilines in the Doebner-von Miller reaction will produce analogs with modifications on the 2-aryl ring or the quinoline core, respectively.

G Core 2-(4-Propylphenyl) quinoline-4-carbonyl chloride Amine Amine (R₂NH) Core->Amine Amidation Alcohol Alcohol (R'OH) Core->Alcohol Esterification Hydrazine Hydrazine (H₂N-NHR'') Core->Hydrazine Hydrazinolysis Amide Amide Derivative Amine->Amide Ester Ester Derivative Alcohol->Ester Hydrazide Hydrazide Derivative Hydrazine->Hydrazide G Scaffold 2-Arylquinoline-4-Carboxamide Core Scaffold Mod1 Modification at 2-Aryl Ring (R¹) Scaffold->Mod1 Mod2 Modification at Amide/Hydrazide (R²) Scaffold->Mod2 Activity1 Modulates Potency (e.g., Anticancer IC₅₀) Mod1->Activity1 Activity3 Impacts Physicochemical Properties (Solubility, Permeability) Mod1->Activity3 Mod2->Activity1 Activity2 Alters Target Selectivity (e.g., HDAC3 vs HDAC1) Mod2->Activity2 Mod2->Activity3

Caption: Key principles of Structure-Activity Relationships (SAR).

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a rich and versatile platform for drug discovery. The straightforward and scalable synthetic routes to the core carboxylic acid, coupled with the efficient activation to the carbonyl chloride, provide a robust foundation for generating extensive derivative libraries. The demonstrated success in identifying potent and selective HDAC inhibitors and novel antimalarial candidates validates this approach.

Future research should focus on expanding the diversity of the amine and alcohol building blocks used for derivatization to further probe the SAR. Investigating substitutions on the quinoline core itself could unlock new biological activities or improve pharmacokinetic profiles. As resistance to existing therapies grows, the exploration of proven heterocyclic scaffolds like this one remains a critical and promising endeavor for developing the next generation of therapeutic agents.

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The Quinoline Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, allowing it to interact with a wide range of biological targets. This versatility has established the quinoline nucleus as a cornerstone in the development of therapeutics for a vast spectrum of diseases, including cancer, malaria, and various microbial infections.[3][4] This technical guide provides an in-depth exploration of the quinoline scaffold's role in drug discovery, delving into its synthesis, diverse mechanisms of action, structure-activity relationships (SAR), and clinical applications. We will synthesize technical data with field-proven insights, offering detailed protocols and visual workflows to empower researchers in their quest for novel, quinoline-based therapeutic agents.

The Quinoline Moiety: Structural and Synthetic Foundations

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[2] The quinoline moiety is an exemplary case, offering an accessible and well-understood scaffold for designing new drugs with the potential for structural optimization through established synthetic pathways.[2]

Core Synthesis Methodologies

The construction of the quinoline core is a well-trodden path in organic chemistry, with several named reactions providing reliable access. The choice of synthesis is often dictated by the desired substitution pattern on the final molecule.

A. Skraup Synthesis: This is one of the most widely used methods, involving the reaction of aniline with glycerol, sulfuric acid, and a mild oxidizing agent like nitrobenzene.[5] The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein (from Glycerol dehydration) Glycerol->Acrolein -2H2O H2SO4 H2SO4 (cat.) H2SO4->Acrolein Oxidizer Oxidizing Agent (e.g., Nitrobenzene) Product Quinoline Oxidizer->Product Acrolein->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Cyclized_Intermediate->Product Oxidation

Caption: Workflow of the Skraup Synthesis for the Quinoline Scaffold.

B. Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).[6]

C. Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly employ MCRs, such as the Povarov reaction, to construct complex quinoline derivatives in a single, efficient step. These methods are highly valued for their atom economy and ability to rapidly generate diverse molecular libraries.

Quinoline in Oncology: A Multi-Mechanism Approach

Quinoline-based compounds have had a significant impact on the development of anticancer drugs, with numerous agents approved or in clinical trials.[2][7] Their efficacy stems from the ability to target multiple hallmarks of cancer.

Mechanisms of Anticancer Activity

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including:

  • Kinase Inhibition: Many quinoline compounds are designed to target specific protein kinases that are overactive in cancer cells, disrupting signaling pathways that control cell growth and proliferation.[8]

  • Topoisomerase Inhibition: Certain derivatives can interfere with topoisomerase I and II, enzymes critical for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[9]

  • Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubules, these agents can arrest the cell cycle in the mitotic phase, ultimately inducing cell death.[9]

  • Induction of Apoptosis: Many quinoline compounds can trigger programmed cell death (apoptosis) through various pathways, such as activating p53 transcriptional activity.[10]

  • Angiogenesis Inhibition: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Anticancer_MoA cluster_targets Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Quinoline_Scaffold Quinoline-Based Agent Kinases Protein Kinases (e.g., VEGFR, EGFR) Quinoline_Scaffold->Kinases Inhibits Topoisomerases Topoisomerase I/II Quinoline_Scaffold->Topoisomerases Inhibits Tubulin Microtubules/Tubulin Quinoline_Scaffold->Tubulin Disrupts Apoptosis_Pathway Apoptotic Pathways (e.g., p53, Bax) Quinoline_Scaffold->Apoptosis_Pathway Induces Signal_Block Signal Transduction Blocked Kinases->Signal_Block DNA_Damage DNA Strand Breaks Topoisomerases->DNA_Damage Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Apoptosis_Pathway->Apoptosis Signal_Block->Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Diverse Mechanisms of Action for Quinoline-Based Anticancer Agents.

Quantitative Data & Structure-Activity Relationship (SAR)

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A preliminary SAR analysis suggests that bulky alkoxy groups at the C-7 position and an amino side chain at the C-4 position can enhance antiproliferative activity.[10]

Compound/DrugTarget/MechanismCell Line(s)IC₅₀ ValueReference
Lenvatinib Kinase Inhibitor (VEGFR, FGFR)VariousClinically Approved[7]
Bosutinib Kinase Inhibitor (Src, Abl)VariousClinically Approved[7]
Compound 10g p53/Bax-dependent apoptosisHuman tumor cell lines< 1.0 µM[10]
Compound 55 AntiproliferativeHL-60 / U93719.88 µM / 43.95 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation, crucial for in vitro screening of potential anticancer agents.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, U937) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add varying concentrations of the synthesized quinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Quinoline in Infectious Diseases: A Broad-Spectrum Arsenal

The quinoline scaffold is the backbone of many drugs used to treat infectious diseases, from the historical antimalarial quinine to modern fluoroquinolone antibiotics.[11][12]

Antimalarial Activity

Quinolines, particularly 4-aminoquinolines like chloroquine and quinine, have been mainstays in malaria chemotherapy for decades.[11][13]

  • Mechanism of Action: The primary mechanism involves interfering with the detoxification of heme in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. Quinolines inhibit the biocrystallization of heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite.[11]

  • Drug Resistance: The emergence of drug-resistant strains of Plasmodium falciparum is a major challenge.[14] Current research focuses on creating hybrid molecules that combine the quinoline pharmacophore with other active moieties to overcome resistance.[14][15]

Antibacterial and Antifungal Activity
  • Fluoroquinolones: These are a major class of synthetic broad-spectrum antibiotics. By substituting the quinoline core (technically a quinolone core), these drugs target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and repair. They exhibit excellent oral bioavailability and extensive tissue penetration.[16][17]

  • Antifungal Agents: The unmodified quinoline scaffold itself shows activity against some fungal strains.[12] 8-hydroxyquinoline and its metal complexes have long been recognized for their fungistatic properties.[12] Research has shown that certain quinoline-thiazole derivatives can disrupt fungal cell membrane integrity, leading to the leakage of cellular contents and cell death.[18]

Compound ClassTarget Pathogen(s)General MIC RangeReference
Fluoroquinolones Gram-negative & Gram-positive bacteriaVaries by drug/pathogen[16]
Benzimidazole-quinoline hybrids Various bacteria and fungi1-8 µg/mL[19]
8-Hydroxyquinoline Various fungiVaries[12]
Antiviral Activity

The quinoline scaffold is present in several antiviral drugs and is being actively investigated for activity against a range of viruses, including HIV, Zika, and Ebola.[20][21]

  • Anti-HIV Agents: The discovery of elvitegravir, a quinolone derivative, as a potent HIV integrase inhibitor marked a significant breakthrough.[21] Research continues to explore quinoline derivatives that can inhibit various targets in the HIV life cycle.

  • Mechanism Diversity: The antiviral mechanisms are varied. Some compounds inhibit viral entry, while others target key viral enzymes like reverse transcriptase or integrase.[20][22]

Pharmacokinetics, Toxicity, and Future Directions

A successful drug requires more than just potent activity; it must have favorable pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and an acceptable safety profile.

Pharmacokinetic Profile

Fluoroquinolones are known for their high volume of distribution, long biological half-life, and excellent oral bioavailability.[17] However, the pharmacokinetics can vary significantly between different quinoline derivatives.[23] A key challenge in drug development is balancing potency with "drug-like" properties. Drug-drug interactions are also a consideration, as some quinolones can inhibit hepatic metabolism of other drugs.[24]

Toxicity and Side Effects

While generally well-tolerated, quinoline-based drugs are not without potential side effects.

  • Cinchonism: A group of symptoms associated with high doses of quinine, including headache, nausea, and tinnitus.[11]

  • Fluoroquinolone Toxicity: This class has been associated with neuropsychiatric side effects, tendinopathy, and, more rarely, aortic aneurysm.[25]

  • In Silico & In Vivo Screening: Early toxicological screening is critical. Quantitative Structure-Toxicity Relationship (QSTR) models and simple in vivo models, such as the Daphnia magna assay, can be used to predict and assess acute toxicity early in the development process.[26][27]

Future Directions: Hybrids and Bioisosteres

The future of quinoline-based drug discovery lies in innovative chemical strategies to enhance efficacy, overcome resistance, and improve safety.

  • Molecular Hybridization: This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for synergistic or additive effects, or a multi-target mechanism of action.[15][19]

  • Bioisosteric Replacement: This strategy involves substituting one part of a molecule with another group that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.[28][29] For example, replacing a metabolically liable part of a quinoline scaffold with a more stable bioisostere could improve the drug's half-life.

DrugDev_Workflow Start Identify Privileged Scaffold (e.g., Quinoline) Synthesis Chemical Synthesis (e.g., MCR, Skraup) Start->Synthesis Screening In Vitro Screening (MTT, MIC assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Hybrids, Bioisosteres) SAR->Optimization Iterative Design Cycle Optimization->Synthesis ADMET ADME/Toxicity Profiling (In silico, In vivo) Optimization->ADMET ADMET->SAR Preclinical Preclinical Studies ADMET->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

Caption: Iterative Drug Discovery Workflow Featuring the Quinoline Scaffold.

Conclusion

The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility has yielded a rich pipeline of therapeutic agents that have profoundly impacted human health. From its historical roots as an antimalarial to its modern application in targeted cancer therapy and broad-spectrum antibiotics, the quinoline core continues to be an inexhaustible source of inspiration for drug design.[12] Future advancements, driven by innovative synthetic strategies like multicomponent reactions and rational design principles such as molecular hybridization and bioisosterism, will undoubtedly ensure that the quinoline scaffold remains a central and highly valued player in the ongoing quest for novel and more effective medicines.[15]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Krishna, S., & White, N. J. (1994). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics, 26(3), 207-230. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2018). PubMed Central. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025). ResearchGate. [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025). ResearchGate. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2025). ResearchGate. [Link]

  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. (2019). SciSpace. [Link]

  • Höffken, G., & Lode, H. (1988). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 22(suppl C), 71-76. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2025). ResearchGate. [Link]

  • Malaria therapy in HIV: drug interactions between nevirapine and quinine. (2014). PubMed. [Link]

  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026). ResearchGate. [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Current Opinion in Drug Discovery & Development, 13(3), 329-334. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • A Review on Quinoline Derived Scaffolds as Anti-HIV Agents. (2025). ResearchGate. [Link]

  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Methodological & Application

Application Note & Protocols: Esterification of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinoline Esters

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and antimalarial properties.[1] The functionalization of the quinoline ring, particularly at the 4-position, allows for the modulation of these activities and the development of new therapeutic agents. The esterification of 2-(4-propylphenyl)quinoline-4-carbonyl chloride is a key transformation that introduces an ester moiety, which can enhance pharmacokinetic properties such as solubility and cell permeability, or act as a handle for further chemical modifications.

This document provides a comprehensive guide to the synthesis of the precursor carboxylic acid, its conversion to the highly reactive acyl chloride, and the subsequent esterification. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss critical parameters for success.

Synthetic Strategy Overview

The overall synthetic pathway involves a three-step process, starting from the synthesis of the quinoline-4-carboxylic acid, followed by its activation to the corresponding acyl chloride, and finally, the esterification with a desired alcohol.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Acyl Chloride Formation cluster_2 Part 3: Esterification A 2-(4-Propylphenyl)quinoline-4-carboxylic acid Synthesis (e.g., Pfitzinger Reaction) B This compound Formation A->B Chlorination C Ester Synthesis B->C Nucleophilic Acyl Substitution

Figure 1: Three-stage workflow for the synthesis of 2-(4-propylphenyl)quinoline-4-carboxylic acid esters.

Part 1: Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

The Pfitzinger reaction is a reliable method for the synthesis of quinoline-4-carboxylic acids.[2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 4-propylacetophenone, under basic conditions.

Protocol 1: Pfitzinger Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

Materials:

  • Isatin

  • 4-Propylacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 3M

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.

  • To this solution, add a solution of 4-propylacetophenone (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in deionized water and acidify to pH 5-6 with 3M HCl to precipitate the product.[3]

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 2-(4-propylphenyl)quinoline-4-carboxylic acid.

Part 2: Formation of this compound

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4][5][6]

Protocol 2: Synthesis of this compound

Materials:

  • 2-(4-Propylphenyl)quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-propylphenyl)quinoline-4-carboxylic acid (1.0 eq).

  • Add anhydrous DCM, followed by a catalytic amount of anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gas.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude this compound is often used in the next step without further purification.

Part 3: Esterification of this compound

Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with alcohols to form esters.[7][8][9] The reaction is typically rapid and exothermic.[7] The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to neutralize the HCl byproduct.[10]

Mechanism of Esterification

The esterification proceeds via a nucleophilic addition-elimination mechanism.

G AcylChloride R-COCl Tetrahedral_Intermediate [Tetrahedral Intermediate] AcylChloride->Tetrahedral_Intermediate 1. Nucleophilic attack by R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Base Base Ester R-COOR' Base->Ester BaseH Base-H+ Protonated_Ester [Protonated Ester] Tetrahedral_Intermediate->Protonated_Ester 2. Elimination of Cl- Protonated_Ester->Ester 3. Deprotonation by Base HCl HCl

Figure 2: Mechanism of esterification of an acyl chloride with an alcohol.

Protocol 3: General Esterification Procedure

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol, isopropanol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the crude this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization

The crude ester can be purified using standard techniques such as column chromatography on silica gel.[11]

Purification Parameter Recommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Detection UV light (254 nm)

The structure and purity of the final ester should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][12][13]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.[14] Ensure all glassware is flame-dried and reagents are anhydrous.

  • Incomplete Conversion to Acyl Chloride: If the conversion of the carboxylic acid to the acyl chloride is incomplete, the unreacted acid will be present in the final product. Ensure sufficient thionyl chloride and reaction time are used.

  • Side Reactions: At elevated temperatures, side reactions can occur. Maintain the recommended temperature control throughout the procedures.

Conclusion

The esterification of this compound is a robust and versatile method for the synthesis of a variety of quinoline-based esters. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Al-Qawasmeh, R. A., Khanfar, M. A., Zarga, M. H. A., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Clark, J. (2023). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Farmer, S. (2023). Acid chlorides react with alcohols to form esters. Chemistry LibreTexts. Retrieved from [Link]

  • Oka, H., et al. (1998). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 813(1), 79-86. Retrieved from [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1475. Retrieved from [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
  • Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of quinoline yellow.
  • The Organic Chemistry Tutor. (2020). Conversion of Carboxylic Acids to Acid Chlorides. YouTube. Retrieved from [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928393. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ChemistNate. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Brazilian Chemical Society, 29(10), 2132-2143. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

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Application Notes and Protocols for the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner-von Miller Reaction in Modern Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional dyes.[1][2] From the historic antimalarial quinine to modern anticancer agents, the quinoline motif consistently imparts significant biological activity.[2][3][4] The Doebner-von Miller reaction, a modification of the Skraup synthesis, stands as a powerful and versatile method for constructing this privileged heterocycle.[3][5][6] This reaction facilitates the synthesis of substituted quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[5][6] Its enduring appeal lies in the use of readily available starting materials and the ability to generate a diverse range of quinoline derivatives.[1] This guide provides a detailed experimental procedure, an in-depth mechanistic discussion, and practical insights to empower researchers in leveraging this classic transformation for contemporary synthetic challenges.

Mechanistic Insights: A Stepwise Journey to the Quinoline Core

The mechanism of the Doebner-von Miller reaction is a subject of detailed study, with evidence pointing towards a nuanced pathway rather than a simple linear sequence.[5] A widely accepted mechanism, especially when employing α,β-unsaturated ketones, involves a fragmentation-recombination sequence.[7][8] Understanding these steps is crucial for optimizing reaction conditions and predicting potential outcomes.

The key stages of the reaction are:

  • Michael Addition: The synthesis initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[5] This step is typically reversible.

  • Fragmentation: The resulting amino ketone intermediate can then undergo fragmentation into an imine and a saturated ketone.[5][7] This is a critical and often irreversible step that accounts for the observed product distributions in some cases.[8]

  • Recombination and Condensation: The generated fragments can then recombine in an aldol-type condensation to form a new, larger α,β-unsaturated imine intermediate.

  • Cyclization: This intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks the imine, leading to the formation of a dihydroquinoline ring system.

  • Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the stable aromatic quinoline product. This oxidation can be effected by an external oxidizing agent or, in some cases, by another molecule of the imine intermediate acting as a hydride acceptor.[9]

The following diagram illustrates the proposed fragmentation-recombination mechanism:

Doebner_von_Miller_Mechanism cluster_start Initial Reaction cluster_fragmentation Fragmentation cluster_recombination Recombination & Cyclization cluster_aromatization Aromatization Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Michael_Adduct Imine Imine Fragment Michael_Adduct->Imine Fragmentation Sat_Ketone Saturated Ketone Fragment Michael_Adduct->Sat_Ketone Fragmentation New_Imine New α,β-Unsaturated Imine Imine->New_Imine Recombination Sat_Ketone->New_Imine Dihydroquinoline Dihydroquinoline New_Imine->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

Caption: Proposed fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol describes the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, a classic example of the Doebner-von Miller reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
AnilineReagent Grade, ≥99.5%Sigma-AldrichFreshly distilled if discolored.
Crotonaldehyde≥99.5%, contains hydroquinone as inhibitorSigma-AldrichHandle in a fume hood due to its volatility and toxicity.
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ScientificCorrosive. Handle with appropriate personal protective equipment (PPE).
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Acros OrganicsHygroscopic. Store in a desiccator.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRCaustic.
Dichloromethane (CH₂Cl₂)ACS GradeFisher ScientificVolatile and suspected carcinogen.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVWRFor drying the organic phase.
Round-bottom flask (500 mL)--Equipped with a reflux condenser and a dropping funnel.
Heating mantle--With a magnetic stirrer.
Steam distillation apparatus--For purification.
Separatory funnel (500 mL)--For extraction.
Rotary evaporator--For solvent removal.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 30 mL (0.33 mol) of aniline and 60 g of anhydrous zinc chloride.

  • Initial Mixing and Cooling: Stir the mixture, which will generate some heat. If the mixture becomes too thick, gentle warming may be applied to facilitate stirring.

  • Addition of Crotonaldehyde: Slowly add 45 mL (0.54 mol) of crotonaldehyde from the dropping funnel over a period of 1-1.5 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.

  • Reaction Reflux: After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Cautiously add a solution of 80 g of sodium hydroxide in 400 mL of water. This step is highly exothermic and should be performed with cooling in an ice bath. The goal is to make the solution strongly alkaline to liberate the free quinoline base and precipitate zinc hydroxide.

  • Isolation - Steam Distillation: Assemble a steam distillation apparatus and steam distill the mixture until the distillate is no longer oily.[10] The 2-methylquinoline is steam-volatile and will co-distill with water.

  • Extraction: Collect the distillate in a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane to recover any dissolved product.

  • Drying and Solvent Removal: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

  • Final Purification: The crude 2-methylquinoline can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.

Critical Parameters and Troubleshooting

The success of the Doebner-von Miller synthesis often hinges on careful control of reaction parameters. The choice of acid catalyst, temperature, and reaction time can significantly influence the yield and purity of the desired quinoline.

ParameterInfluence on the ReactionOptimization and Considerations
Acid Catalyst Both Brønsted (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can be used.[1][5] The acid catalyzes the Michael addition and the subsequent cyclization and dehydration steps.The choice of acid can affect reaction rates and selectivity. Lewis acids are often effective for intramolecular cyclization.[10] For sensitive substrates, milder acids like p-toluenesulfonic acid may be beneficial.[5]
Temperature The reaction typically requires heating to proceed at a reasonable rate.[10]Excessively high temperatures can lead to the formation of tar and polymeric byproducts, significantly reducing the yield.[10] It is crucial to find the optimal temperature for a given set of substrates. Vigorous exothermic reactions may require initial cooling.[10]
Reactant Stoichiometry The molar ratio of aniline to the α,β-unsaturated carbonyl compound can influence the product distribution and the extent of side reactions.An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts.
Reaction Time Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates and the reaction conditions.Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time and to avoid product degradation from prolonged heating.[10]

Troubleshooting Common Issues:

  • Low Yield: This can be due to incomplete reaction, side reactions, or loss of product during work-up. Consider optimizing the catalyst, temperature, and reaction time. Ensure complete neutralization before extraction to avoid loss of the basic quinoline product in the aqueous phase.

  • Tar Formation: This is a common issue, often caused by overly harsh reaction conditions (high temperature or strong acid concentration).[10] Using a milder acid, lowering the reaction temperature, or using a solvent to dilute the reaction mixture can help mitigate tar formation.

Workflow for Troubleshooting the Doebner-von Miller Synthesis

Troubleshooting_Workflow Start Problem Identified: Low Yield or Byproduct Formation Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Reagents->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC/HPLC) Optimize_Temp->Optimize_Time Workup_Check Review Work-up Procedure (Neutralization, Extraction) Optimize_Time->Workup_Check Workup_Check->Start Issue Persists Successful_Synthesis Successful Quinoline Synthesis Workup_Check->Successful_Synthesis Issue Resolved

Caption: A systematic workflow for troubleshooting common issues in the Doebner-von Miller synthesis.

Conclusion

The Doebner-von Miller reaction remains a highly relevant and practical tool for the synthesis of quinolines. Its operational simplicity and the wide availability of starting materials make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can effectively employ this venerable reaction to construct a diverse range of quinoline-based molecules for the development of new therapeutics and functional materials.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Kou, K. G., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(16), 6189–6191. [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Lasky, M. S., & Wherritt, D. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. [Link]

  • All About Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Video]. YouTube. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]

  • Name Reaction. (n.d.). Doebner-von Miller Synthesis. [Link]

  • Kumar, S., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(5), 496-513. [Link]

  • Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Synthetic Communications, 52(18), 1-27. [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]

  • Sharma, P., & Kumar, A. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(104), 85531-85558. [Link]

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Application Note & Protocol: The 2-Arylquinoline Scaffold as a Privileged Motif for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created by a senior application scientist on the topic of 2-(4-Propylphenyl)quinoline compounds as potential kinase inhibitors. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It includes information on the synthesis, purification, and evaluation of these compounds, as well as their potential as therapeutic agents. The guide also features diagrams of signaling pathways and experimental workflows, along with a comprehensive list of references for further reading.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with the ATP-binding pocket of protein kinases. Prominent examples of quinoline-containing kinase inhibitors include Lenvatinib (targeting VEGFR, FGFR, PDGFR) and Bosutinib (targeting Src/Abl). These molecules, however, are complex multi-ring systems. The simpler 2-arylquinoline core represents a foundational starting point for fragment-based and lead-optimization campaigns in kinase inhibitor discovery.

This guide uses 2-(4-propylphenyl)quinoline as a representative example to outline a complete workflow, from synthesis to biological evaluation, for this promising class of compounds. We will detail the rationale behind each step, providing researchers with a robust framework for their own investigations into novel 2-arylquinoline derivatives.

Synthesis and Characterization of 2-(4-Propylphenyl)quinoline

The most direct and widely used method for synthesizing 2-substituted quinolines is the Friedländer Annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

2.1 Underlying Principle of the Friedländer Synthesis

The reaction proceeds via an initial aldol condensation followed by a cyclization and dehydration (aromatization) to form the quinoline ring. The choice of catalyst (acid or base) depends on the specific reactivity of the substrates. For our target compound, we will use a base-catalyzed pathway.

2.2 Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow reagents Reagents: - 2-Aminobenzaldehyde - 1-(4-Propylphenyl)ethan-1-one - Potassium Hydroxide (KOH) - Ethanol reaction Reaction Setup: 1. Dissolve reagents in Ethanol. 2. Add KOH catalyst. 3. Reflux for 4-6 hours. reagents->reaction Combine workup Aqueous Workup: 1. Cool reaction mixture. 2. Pour into ice-water. 3. Collect precipitate by filtration. reaction->workup Isolate Crude Product purify Purification: Recrystallization from Ethanol/Water workup->purify Purify char Characterization: - ¹H NMR - ¹³C NMR - LC-MS purify->char Verify Structure & Purity

Caption: Workflow for the synthesis and characterization of 2-(4-propylphenyl)quinoline.

2.3 Detailed Protocol: Synthesis of 2-(4-Propylphenyl)quinoline

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1.21 g, 10 mmol) and 1-(4-propylphenyl)ethan-1-one (1.62 g, 10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add potassium hydroxide (0.28 g, 5 mmol) to the mixture. The addition of a base is crucial as it deprotonates the α-methylene ketone, forming the enolate necessary for the initial condensation step.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate (the crude product) should form.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-(4-propylphenyl)quinoline.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis. A purity of >95% is required for biological assays.

In Vitro Kinase Inhibition Profiling

The first critical step in biological evaluation is to determine if the compound directly inhibits the enzymatic activity of target kinases. A robust, high-throughput assay is essential. The ADP-Glo™ Kinase Assay is a common choice as it measures the amount of ADP produced during the kinase reaction, providing a universal method for any kinase.

3.1 Assay Principle

The assay is a two-step process. First, the kinase reaction is performed with the compound, kinase, substrate, and ATP. Then, a reagent is added to stop the reaction and deplete the remaining ATP. Finally, a second reagent converts the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.

3.2 Experimental Protocol: IC₅₀ Determination using ADP-Glo™

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-propylphenyl)quinoline in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Kinase Reaction Setup (Example: Src Kinase):

    • In a 384-well plate, add 2.5 µL of kinase buffer.

    • Add 0.5 µL of the compound from the serial dilution plate (this creates a range of inhibitor concentrations).

    • Add 1 µL of the target kinase (e.g., Src) and a suitable peptide substrate mixture.

    • Initiate the reaction by adding 1 µL of 10 µM ATP.

    • Controls: Include "no inhibitor" (DMSO only) wells for 100% activity and "no kinase" wells for background signal.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the kinase reaction and deplete unused ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background (no kinase) signal from all data points.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

3.3 Data Interpretation

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
2-(4-Propylphenyl)quinolineSrc150
2-(4-Propylphenyl)quinolineVEGFR2850
2-(4-Propylphenyl)quinolineEGFR>10,000
Staurosporine (Control)Src5

This table provides a clear, comparative view of the compound's potency and selectivity. The hypothetical data suggests our compound has moderate, selective activity against Src kinase.

Cell-Based Target Engagement and Pathway Analysis

An in vitro IC₅₀ demonstrates biochemical potency, but it doesn't confirm that the compound can enter cells and engage its target in a physiological context. Western blotting is the gold-standard technique to verify this. We will assess if our compound can inhibit the phosphorylation of a downstream substrate of our target kinase (Src).

4.1 Rationale and Pathway Context

Src is a non-receptor tyrosine kinase that, when active, autophosphorylates itself at tyrosine 416 (p-Src Y416). It also phosphorylates numerous downstream targets, including STAT3. Therefore, a successful Src inhibitor should reduce the levels of both p-Src (Y416) and p-STAT3 in cells.

cluster_pathway Cellular Target Engagement Assay Compound 2-(4-Propylphenyl)quinoline Src Src Kinase Compound->Src Inhibits pSrc p-Src (Y416) (Active) Src->pSrc Autophosphorylation STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Downstream Signal) STAT3->pSTAT3

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Separation and Troubleshooting

Welcome to the technical support center for the column chromatography of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these N-heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the setup of chromatographic purification for quinoline derivatives.

Q1: What is the best stationary phase for purifying my quinoline derivative?

A1: The choice of stationary phase depends primarily on the polarity of your specific quinoline derivative.

  • Normal-Phase Chromatography (Silica Gel): Standard silica gel is the most common choice for many synthetic quinoline derivatives.[1] It is effective for compounds of low to moderate polarity. However, the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, which can lead to significant peak tailing.[2][3]

  • Deactivated Silica Gel: If you observe peak tailing or compound degradation, it's advisable to use deactivated silica gel. You can purchase it pre-treated or deactivate it yourself by flushing the packed column with a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) (0.1-2%).[4][5]

  • Alumina: For particularly acid-sensitive quinolines, basic or neutral alumina can be an excellent alternative to silica gel.[6][7]

  • Reverse-Phase Chromatography (C18): For highly polar or water-soluble quinoline derivatives, reverse-phase chromatography on a C18-bonded silica column is often the method of choice.[8][9] This technique is particularly prevalent in HPLC applications but is also available for flash chromatography.

Q2: How do I select an appropriate mobile phase for my quinoline derivative on a silica gel column?

A2: Mobile phase selection is a critical step that should always begin with Thin Layer Chromatography (TLC).[10]

  • Start with a Standard Solvent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a conventional starting point.[1][11]

  • Aim for an Optimal Rf Value: The ideal mobile phase composition is one that provides a retention factor (Rf) of 0.2-0.35 for your target compound on a TLC plate.[6] This Rf range generally ensures good separation on the column without excessively long elution times.

  • Incorporate a Basic Modifier: As mentioned, the basicity of the quinoline nitrogen often necessitates the addition of a basic modifier to the mobile phase to improve peak shape and prevent tailing. Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your chosen solvent system.[4][11] This modifier competes with your quinoline derivative for the active acidic sites on the silica gel.[2]

Troubleshooting Guide

This section is dedicated to solving specific problems you may encounter during your chromatographic purification.

Issue 1: My quinoline derivative is showing severe peak tailing on a silica gel column.

  • Causality: Peak tailing for basic compounds like quinolines is most often caused by strong, non-ideal secondary interactions between the basic nitrogen of your analyte and acidic silanol groups on the silica surface.[6] This leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical, tailing peak.[2]

  • Solutions:

    • Add a Basic Modifier: This is the most common and effective solution. Incorporate 0.1-2% triethylamine (TEA) or a similar base (e.g., pyridine) into your eluent.[11][12] The TEA will preferentially bind to the acidic silanol sites, masking them from your analyte and resulting in a more symmetrical peak shape.[3]

    • Deactivate the Silica Gel: Before loading your sample, pre-flush the column with your mobile phase containing the basic modifier.[6] This ensures the stationary phase is fully equilibrated and neutralized.

    • Switch to an Alternative Stationary Phase: If tailing persists, consider using neutral or basic alumina, which lacks the highly acidic sites of silica gel.[4] For very polar compounds, reverse-phase (C18) chromatography is another excellent option.[6]

Mechanism of Peak Tailing and Mitigation

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Silica Silica Surface (Si-OH) Quinoline Quinoline Derivative Quinoline->Interaction Strong Interaction (H-Bonding) Result1 Result: Peak Tailing Quinoline->Result1 Interaction->Silica Silica_mod Silica Surface (Si-OH) TEA TEA TEA->Silica_mod TEA masks active sites Quinoline_mod Quinoline Derivative Quinoline_mod->Silica_mod Weak Interaction (Normal Elution) Result2 Result: Symmetrical Peak Quinoline_mod->Result2

Caption: Mechanism of peak tailing and the role of a basic modifier.

Issue 2: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.

  • Causality: This issue suggests that your compound is either extremely polar and has a very high affinity for the stationary phase, or it is irreversibly adsorbing or decomposing on the acidic silica.

  • Solutions:

    • Test for Degradation: Before committing to a large-scale column, spot your compound on a silica TLC plate. Let it sit for 30-60 minutes, then elute as usual. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[4]

    • Switch to a Less Acidic Stationary Phase: Use neutral alumina, basic alumina, or consider reverse-phase chromatography.[6]

    • Consider an Alternative Purification Technique: If all else fails, techniques like crystallization or preparative HPLC might be more suitable for your compound.

Issue 3: I have poor separation between my desired quinoline derivative and an impurity.

  • Causality: Poor separation, or low resolution, means the selectivity of your chromatographic system for the two compounds is insufficient. Selectivity is influenced by the properties of both the stationary and mobile phases.[13]

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, changing one of the solvents entirely (e.g., switching from ethyl acetate to acetone or dichloromethane) can dramatically alter the selectivity.

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation.[5] This can help to sharpen the peak of your target compound and improve its separation from earlier or later eluting impurities.

    • Reduce the Sample Load: Overloading the column is a common cause of poor separation.[4] As a general rule, the mass of your crude sample should be no more than 1-5% of the mass of the stationary phase.[4]

Experimental Protocols & Data

Protocol 1: General Method Development for a Novel Quinoline Derivative

This protocol provides a systematic workflow for developing a reliable purification method.

  • TLC Analysis (Scouting):

    • Prepare several vials with different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

    • Add 0.5% TEA to each system.

    • Spot your crude reaction mixture on a silica gel TLC plate and elute using these solvent systems.

    • Identify the system that gives your target compound an Rf value of ~0.2-0.3.[6]

  • Column Preparation:

    • Select a column size appropriate for your sample amount.[14]

    • Dry pack the column with silica gel (e.g., 230-400 mesh).[15]

    • Gently tap the column to ensure even packing and add a thin layer of sand on top.

    • Pre-elute the column with at least two column volumes of your chosen mobile phase (containing TEA) to ensure it is fully equilibrated and deactivated.[6]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase, maintaining a consistent flow rate.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Analysis and Pooling:

    • Identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method Development Workflow

Caption: A systematic workflow for method development.

Table 1: Common Solvent Systems for Normal-Phase Chromatography

Solvent System (v/v)PolarityTypical Applications for Quinolines
Hexane / Ethyl AcetateLow to MediumThe most common starting point for many derivatives.[11]
Hexane / DichloromethaneLowGood for very non-polar derivatives.
Dichloromethane / MethanolHighUsed for highly polar quinolines; requires careful addition of methanol.[11]
Hexane / AcetoneMediumAn alternative to Ethyl Acetate, can offer different selectivity.

Note: All systems benefit from the addition of 0.1-1% Triethylamine (TEA) to prevent peak tailing.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. SIELC.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • Sepuxianyun. (2025).
  • University of Rochester Department of Chemistry.
  • University of Rochester Department of Chemistry. Chromatography: How to Run a Flash Column. University of Rochester.
  • Musiol, R., et al. (2009).
  • Magritek. (2019).
  • Chemistry For Everyone. (2025).
  • Google Patents. (2019). Synthesis method of quinoline compound containing sulfonyl.
  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Agilent.
  • LookChem.
  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Phenomenex.

Sources

Tar formation in Doebner-von Miller reaction and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry since 1881, provides a powerful method for synthesizing quinoline rings from anilines and α,β-unsaturated carbonyl compounds.[1][2] This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and functional materials. However, its practical application is often plagued by a significant and notorious challenge: the formation of intractable tar.[3] This tar arises primarily from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to dramatically reduced yields and complex purification procedures.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals. It offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies to help you navigate the complexities of the Doebner-von Miller reaction and successfully mitigate tar formation.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Doebner-von Miller reaction in a practical question-and-answer format.

Issue 1: My reaction turned into a thick, dark, intractable tar.

Q: My reaction mixture became a black, viscous mess, making product isolation impossible and yielding almost no desired quinoline. What happened, and how can I prevent this?

A: This is the most common failure mode in the Doebner-von Miller reaction. The root cause is the aggressive, acid-catalyzed self-polymerization of your α,β-unsaturated aldehyde or ketone.[3][4] Under the strong acidic conditions and elevated temperatures required for the main reaction, the carbonyl compound readily polymerizes, consuming your starting material and generating high-molecular-weight byproducts.

Here is a systematic approach to prevent this:

1. Control Reagent Concentration and Reaction Exotherm:

  • Causality: The rate of polymerization is highly dependent on the concentration of the α,β-unsaturated carbonyl compound. A high local concentration, often coupled with the reaction's exothermic nature, rapidly accelerates tar formation.

  • Solution: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated, acidic solution of the aniline.[3][4] This maintains a low, steady-state concentration of the carbonyl, favoring the desired bimolecular reaction with the aniline over self-polymerization. For vigorous reactions, initial cooling may be necessary.[4]

2. Optimize Reaction Temperature:

  • Causality: Excessive heat provides the activation energy for polymerization pathways.[3]

  • Solution: Maintain the lowest effective temperature that allows the quinoline synthesis to proceed at a reasonable rate.[3] Avoid aggressive, high-temperature reflux unless empirical data for your specific substrate combination supports it. Consider a stepwise heating profile to maintain control.

3. Modify the Catalytic System:

  • Causality: The type and concentration of the acid catalyst are critical variables.[4] Highly concentrated Brønsted acids (e.g., H₂SO₄, HCl) can be overly harsh and aggressively promote polymerization.

  • Solution: Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) which can effectively catalyze the cyclization without being as aggressive in promoting polymerization.[1][4] A screening of different acids and their concentrations is often a worthwhile optimization step.

4. Implement a Biphasic Solvent System:

  • Causality: Physically separating the bulk of the sensitive carbonyl compound from the harsh acidic environment is a highly effective strategy.

  • Solution: Employ a two-phase system. The aniline is dissolved in the acidic aqueous phase, while the α,β-unsaturated carbonyl compound is dissolved in an immiscible organic solvent like toluene.[3] At the heated interface of the two layers, the reaction proceeds, but the concentration of the carbonyl in the acidic phase is kept to a minimum, drastically reducing polymerization.

Issue 2: My yield is very low, even with minimal tar formation.

Q: I managed to avoid the worst of the tarring, but my final yield of the purified quinoline is disappointingly low. What are the other potential pitfalls?

A: Low yields can stem from several factors beyond polymerization.

1. Incomplete Reaction/Oxidation:

  • Problem: The reaction can stall at the dihydroquinoline intermediate stage, especially if the oxidizing agent is insufficient or ineffective under the reaction conditions.

  • Troubleshooting:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of starting materials and the formation of both the dihydroquinoline intermediate and the final quinoline product.[3]

    • Optimize Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent (e.g., nitrobenzene, arsenic acid).[3][5]

    • Increase Time/Temperature: The final aromatization step may require longer reaction times or higher temperatures to proceed to completion.[3]

    • Post-Reaction Oxidation: If you consistently isolate the dihydroquinoline, you can perform a separate oxidation step on the crude product using an oxidant like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3]

2. Sub-optimal Workup Procedure:

  • Problem: The quinoline product is basic. Incomplete neutralization of the acidic reaction mixture will leave your product in its protonated, water-soluble salt form, leading to significant losses during organic solvent extraction.

  • Troubleshooting:

    • Ensure Basicity: After the reaction is complete and cooled, carefully neutralize the mixture with a base (e.g., NaOH, Na₂CO₃, or a slurry of Ca(OH)₂).[3][4] Check the pH of the aqueous layer with pH paper or a meter to ensure it is sufficiently basic (pH > 9) to deprotonate the quinoline.

    • Thorough Extraction: Use an appropriate organic solvent and perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous layer.[4]

3. Reagent Quality:

  • Problem: Aniline and its derivatives are susceptible to air oxidation, which can introduce impurities that inhibit the reaction.

  • Troubleshooting: Ensure your aniline is pure. If it is dark or discolored, consider purifying it by distillation or chromatography before use.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tar formation? A1: Tar formation is primarily the result of acid-catalyzed cationic polymerization of the α,β-unsaturated carbonyl compound. The protonated carbonyl acts as an electrophile that can be attacked by the double bond of another neutral carbonyl molecule, initiating a chain reaction that forms high-molecular-weight polymeric material.

TarFormation cluster_main Desired Doebner-von Miller Pathway cluster_side Competing Tar Formation Pathway Aniline Aniline Product Quinoline Product Aniline->Product Reacts with Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Product Carbonyl2 α,β-Unsaturated Carbonyl Polymer Tar / Polymer Carbonyl2->Polymer Self-Polymerization H_plus H+ (Acid Catalyst)

Caption: Competing pathways of product vs. tar formation.

Q2: How do I choose the most suitable acid catalyst for my reaction? A2: The choice of acid is a critical optimization point. There is no single "best" catalyst, as the optimal choice depends on the specific reactivity of your aniline and carbonyl substrates. A general guideline is to start with milder conditions.

Catalyst TypeExamplesAdvantages & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOH, TFAReadily available and inexpensive. Can be very effective but are often harsh, increasing the risk of tar formation.[3]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃, Hf(OTf)₄Often milder and can offer better selectivity, reducing polymerization.[4] May be more expensive and require anhydrous conditions. ZnCl₂ is a classic and effective choice.[6]

Q3: Is an external oxidizing agent always required? A3: Not always. While classic procedures use oxidants like nitrobenzene or arsenic acid, the reaction can sometimes proceed without an external one.[5] In some cases, a Schiff base intermediate formed during the reaction can act as an internal hydrogen acceptor (an oxidant) to facilitate the final aromatization step. Additionally, certain methodologies, such as those using zinc chloride, may drive the reaction to the final product without needing a separate oxidizing agent.[6] However, if you isolate the dihydroquinoline intermediate, adding an external oxidant is necessary.

Experimental Protocol: Synthesis of 2-Methylquinoline via a Biphasic System to Minimize Tarring

This protocol is adapted from principles designed to minimize the polymerization of the α,β-unsaturated aldehyde.[3]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric Acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, mechanical stirrer, addition funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the aqueous mixture to reflux (approx. 100°C) with vigorous stirring.

  • Slow Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this organic solution dropwise to the refluxing aqueous mixture over a period of 2-3 hours. The slow addition is critical to prevent polymerization.[3]

  • Reaction: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking a sample from the organic layer and analyzing it by TLC.[3]

  • Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization: Carefully and slowly add concentrated sodium hydroxide solution to the stirred mixture until the aqueous layer is strongly basic (pH > 9). Be cautious as this is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with dichloromethane.[3]

  • Drying and Concentration: Combine all the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography on silica gel.[4]

workflow cluster_tar_solutions Tar Prevention Strategy cluster_yield_solutions Yield Improvement Strategy start Doebner-von Miller Reaction Start analysis Analyze Crude Product (TLC, LC-MS) start->analysis tar Significant Tar Formation? low_yield Low Yield? tar->low_yield No slow_add 1. Slow Carbonyl Addition tar->slow_add Yes end Successful Synthesis low_yield->end No workup 1. Check Workup pH (>9) low_yield->workup Yes analysis->tar temp_control 2. Lower Temperature slow_add->temp_control Re-attempt catalyst 3. Change Acid Catalyst (e.g., Lewis Acid) temp_control->catalyst Re-attempt biphasic 4. Use Biphasic System catalyst->biphasic Re-attempt biphasic->start Re-attempt oxidant 2. Optimize Oxidant / Time workup->oxidant Re-attempt reagent 3. Purify Reagents oxidant->reagent Re-attempt reagent->start Re-attempt

Caption: A logical workflow for troubleshooting common issues.

References

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. [Link]

  • Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Govek, J. E., & De, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6623–6632. [Link]

  • ChemEurope. (n.d.). Doebner-Miller reaction. chemeurope.com. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]

  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. ResearchGate. [Link]

  • Govek, J. E., & De, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • ResearchGate. (2025). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

Sources

Removal of unreacted starting materials from quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing unreacted starting materials from quinoline synthesis reaction mixtures. We will move beyond theoretical descriptions to offer field-tested protocols and the rationale behind them, empowering you to optimize your purification workflows.

The Challenge: Purity in Quinolines

The synthesis of quinolines, a critical scaffold in medicinal chemistry, often results in complex crude mixtures. The inherent reactivity of the starting materials and the potential for side reactions necessitate robust purification strategies. Incomplete conversion is a frequent issue, leading to contamination of the final product with unreacted anilines, aldehydes, ketones, or β-ketoesters. The structural similarity between these precursors and the quinoline product can make separation particularly challenging.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of quinolines.

I. Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful and commonly used technique to separate basic quinolines from neutral or acidic starting materials and byproducts. However, several pitfalls can lead to poor separation and low recovery.

FAQ 1: "My quinoline product is not separating from the unreacted aniline after acid-base extraction. What's going wrong?"

Root Cause Analysis: The most likely reason for this issue is an incorrect pH of the aqueous layer. Both quinoline and aniline are basic, but their pKa values differ. Effective separation relies on exploiting this difference to selectively protonate and extract one component into the aqueous phase while leaving the other in the organic phase.

Troubleshooting Protocol:

  • Verify pKa Values: Consult reliable sources for the pKa of your specific quinoline product and the unreacted aniline. For example, the pKa of quinoline is approximately 4.9, while aniline's pKa is around 4.6.

  • Precise pH Adjustment:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with an acidic solution (e.g., 1 M HCl). The pH of this solution should be carefully chosen to be between the pKa of the quinoline and the aniline if possible. However, in most cases, both will be protonated and move to the aqueous layer.

    • Separate the aqueous layer containing the protonated quinoline and aniline.

    • Slowly add a base (e.g., 1 M NaOH) to the aqueous layer while monitoring the pH. As the pH rises, the quinoline will deprotonate and precipitate or can be extracted back into an organic solvent at a pH where the aniline remains protonated. This fine-tuning of pH is critical.

  • Emulsion Prevention: If an emulsion forms, which is common, it can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

Workflow: Acid-Base Extraction for Quinoline Purification

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Mixture (Quinoline, Aniline, etc.) in Organic Solvent Aq_Protonated Aqueous Layer (Protonated Quinoline & Aniline) Crude->Aq_Protonated Wash with 1M HCl Org_Wash1 Organic Layer (Neutral Impurities) Quinoline_Product Pure Quinoline in Organic Solvent Aq_Protonated->Org_Wash1 Separate Layers Aq_Aniline Aqueous Layer (Protonated Aniline) Aq_Protonated->Aq_Aniline Adjust pH to ~5-6 (Selective Deprotonation) Aq_Aniline->Quinoline_Product Extract with Organic Solvent

Caption: Workflow for separating quinoline from aniline using acid-base extraction.

FAQ 2: "I've recovered my quinoline, but the yield is very low after acid-base extraction. Where did my product go?"

Root Cause Analysis: Low recovery can be due to several factors:

  • Incomplete Extraction: The quinoline may not have been fully protonated and transferred to the aqueous layer, or it may not have been fully deprotonated and extracted back into the organic layer.

  • Product Precipitation: The quinoline salt may have precipitated out of the aqueous solution if its solubility was exceeded.

  • Multiple Extractions: A single extraction is often insufficient.

Troubleshooting Protocol:

  • Multiple Extractions: Perform at least three extractions at each step (acid wash and base extraction) to ensure complete transfer of the product between phases.

  • Solvent Volume: Use an adequate volume of solvent for each extraction, typically a 1:1 ratio with the phase being extracted.

  • Check for Precipitate: If a precipitate is observed in the aqueous layer after acidification, it may be the quinoline salt. This can be redissolved by adding more water or a co-solvent like methanol before proceeding to the basification and extraction step.

II. Column Chromatography: For High Purity

When acid-base extraction is insufficient, or when dealing with multiple impurities, column chromatography is the method of choice for achieving high purity.

FAQ 3: "My quinoline product is co-eluting with an unreacted starting material during column chromatography. How can I improve the separation?"

Root Cause Analysis: Co-elution occurs when the polarity of the quinoline product and the impurity are too similar for the chosen solvent system and stationary phase.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • TLC Analysis: Systematically test a range of solvent systems with varying polarities on a TLC plate. A good solvent system will show a clear separation between the spot corresponding to your quinoline and the impurity, with the quinoline having an Rf value between 0.2 and 0.4.

    • Solvent Modifiers: Adding a small amount of a modifier can significantly improve separation. For basic compounds like quinolines, adding a small percentage (0.1-1%) of triethylamine or ammonia to the eluent can reduce tailing and improve resolution by deactivating acidic sites on the silica gel.

  • Stationary Phase Selection:

    • Normal Phase: Silica gel is the most common stationary phase.

    • Reverse Phase: If separation on silica is challenging, consider reverse-phase chromatography (e.g., C18). This is particularly useful if the impurity has a significantly different hydrophobicity compared to the quinoline.

    • Alumina: For very basic compounds, neutral or basic alumina can be a better choice than silica gel to avoid irreversible adsorption.

Data Table: Common Starting Materials and Eluent Systems

Starting MaterialTypical Eluent System (Silica Gel)Notes
AnilineHexanes:Ethyl Acetate (7:3 to 1:1)Tailing is common; add 0.5% triethylamine.
β-KetoesterHexanes:Ethyl Acetate (9:1 to 4:1)Generally less polar than the quinoline product.
Aldehyde/KetoneHexanes:Ethyl Acetate (8:2 to 6:4)Polarity can vary significantly based on structure.

Workflow: Optimizing Column Chromatography

G Start Crude Quinoline Mixture TLC TLC Analysis with Multiple Solvent Systems Start->TLC Decision Good Separation? TLC->Decision Decision->TLC No, Adjust Solvent System (e.g., add modifier, change polarity) Column Run Column Chromatography Decision->Column Yes Pure Pure Quinoline Product Column->Pure

Caption: Iterative workflow for optimizing column chromatography separation.

III. Distillation and Recrystallization: The Finishing Touches

For thermally stable, liquid quinolines, distillation can be an effective method to remove non-volatile impurities. For solid products, recrystallization is a classic and powerful technique for achieving high purity.

FAQ 4: "I tried to purify my liquid quinoline by distillation, but the separation from a high-boiling starting material is poor."

Root Cause Analysis: Simple distillation is only effective when the boiling points of the components differ by at least 25 °C. For closer boiling points, fractional distillation or vacuum distillation is necessary.

Troubleshooting Protocol:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.

  • Vacuum Distillation: Many quinolines and starting materials have high boiling points and may decompose at atmospheric pressure. Reducing the pressure with a vacuum pump will lower their boiling points, allowing for distillation at a lower temperature and preventing degradation.

FAQ 5: "My quinoline product won't crystallize, or it oils out during recrystallization."

Root Cause Analysis:

  • Incorrect Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Impurities: The presence of impurities can inhibit crystal formation.

  • Supersaturation: The solution may be supersaturated, preventing crystallization.

Troubleshooting Protocol:

  • Solvent Screening: Test a variety of solvents of different polarities (e.g., ethanol, isopropanol, hexanes, toluene, or solvent pairs like ethanol/water).

  • Seeding: Add a small seed crystal of the pure quinoline to induce crystallization.

  • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote the formation of larger, purer crystals.

References

  • Quinoline Synthesis: The Skraup, Doebner-von Miller, and Combes Reactions. Organic Chemistry Portal. [Link]

  • Practical Organic Chemistry: Purification of Solid and Liquid Compounds. LibreTexts Chemistry. [Link]

  • Acid-Base Extraction. LibreTexts Chemistry. [Link]

Technical Support Center: 2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-propylphenyl)quinoline-4-carbonyl chloride. As a highly reactive acyl chloride, its stability and proper handling are paramount to achieving reliable and reproducible experimental outcomes. This document addresses common questions, troubleshooting scenarios, and best practices for storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: The primary cause of degradation for this compound is hydrolysis due to its reactive acyl chloride functional group.[1][2][3][4] Contact with even trace amounts of moisture in the atmosphere can lead to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride gas.[5][6][7] Therefore, stringent storage conditions are mandatory.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis.
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential degradation reactions. Avoid freezing, which can introduce moisture through condensation cycles.
Container Tightly sealed, amber glass bottle with a PTFE-lined cap.Protects from light and ensures an airtight seal against moisture ingress. PTFE is chemically resistant to HCl fumes.
Location A dedicated desiccator or dry cabinet within a ventilated cold storage area.Provides a secondary barrier against ambient humidity.[8]

Q2: What is the primary chemical degradation pathway for this compound?

A2: The acyl chloride moiety is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[3][9] This reaction, known as hydrolysis, is typically rapid and vigorous, converting the acyl chloride into 2-(4-propylphenyl)quinoline-4-carboxylic acid and hydrogen chloride (HCl).[6][7] This is not only a stability issue but also a safety concern due to the evolution of corrosive HCl gas.[5]

G cluster_main Hydrolytic Degradation Pathway reactant This compound product1 2-(4-Propylphenyl)quinoline-4-carboxylic acid reactant->product1 Hydrolysis product2 Hydrogen Chloride (HCl) reactant->product2 water H₂O (Moisture) water->product1 water->product2 G start Low Reaction Yield? check_reagent Is Acyl Chloride Degraded? (Check Purity) start->check_reagent Start Here check_conditions Were Anhydrous Conditions Used? check_reagent->check_conditions No solution_reagent Solution: Use fresh, high-purity acyl chloride. check_reagent->solution_reagent Yes check_base Was an Acid Scavenger (e.g., TEA, Pyridine) Used? check_conditions->check_base Yes solution_conditions Solution: - Flame-dry glassware. - Use anhydrous solvents. - Run under inert gas. check_conditions->solution_conditions No solution_base Solution: Add 2 eq. of a non-nucleophilic base to neutralize HCl byproduct. check_base->solution_base No end Yield Improved check_base->end Yes solution_reagent->end solution_conditions->end solution_base->end

Caption: Troubleshooting workflow for low-yield reactions.

  • Solutions & Preventative Measures:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere. Solvents must be of anhydrous grade and handled using proper techniques (e.g., Sure/Seal™ bottles and syringe transfers). [2][4] 2. Use an Acid Scavenger: For reactions with amines or ammonia, it is crucial to add at least two equivalents of the nucleophile or one equivalent of the nucleophile plus one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). [2][8]This base will neutralize the HCl as it is formed, preventing the protonation of your valuable nucleophile. [4] 3. Verify Reagent Quality: Before starting a large-scale reaction, run a small test reaction or check the purity of the acyl chloride using the analytical methods described in FAQ Q3. If significant degradation to the carboxylic acid is detected, the reagent should not be used.

Scenario 2: Formation of an Insoluble Precipitate Upon Addition of the Acyl Chloride

  • Problem: "When I add my solution of the acyl chloride to the reaction mixture containing my amine, a white precipitate immediately forms, and the reaction does not proceed."

  • Underlying Causality: The precipitate is likely the hydrochloride salt of your amine. This occurs when the HCl byproduct from the reaction (or from partial hydrolysis of the acyl chloride) instantly reacts with the basic amine before it can act as a nucleophile.

  • Solutions & Preventative Measures:

    • Reverse Addition: Instead of adding the acyl chloride to the amine, try adding the amine solution slowly to the acyl chloride solution. This maintains an excess of the acylating agent.

    • Use of a Base: The most robust solution is to include a non-nucleophilic base like triethylamine in the reaction mixture with the amine before the acyl chloride is added. The base will scavenge the HCl, preventing salt formation.

    • Temperature Control: Perform the addition at a low temperature (e.g., 0°C) to control the reaction rate and minimize immediate, localized side reactions.

Protocols and Methodologies

Protocol 1: Recommended Procedure for Handling and Dispensing

This protocol minimizes moisture exposure and ensures user safety. All operations must be performed in a certified chemical fume hood. [10][11]

G start Start: Prepare Workspace step1 1. Equilibrate to Room Temp Place sealed container in a desiccator and allow to warm from 2-8°C. start->step1 step2 2. Prepare Inert Atmosphere Flush a dry flask with N₂ or Ar. Weigh the empty, sealed flask. step1->step2 step3 3. Dispense Solid Quickly transfer the required amount of solid into the flask inside a glovebox or under a positive flow of inert gas. step2->step3 step4 4. Seal and Purge Immediately seal the reagent bottle and the flask containing the aliquot. Purge both with inert gas. step3->step4 step5 5. Store and Use Return the main container to 2-8°C storage. Use the aliquot for the experiment. step4->step5 end End step5->end

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 2-(4-Propylphenyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of quinoline-based compounds, understanding their structural characteristics is paramount. Among these, 2-(4-propylphenyl)quinoline derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and characterization of these novel compounds. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 2-(4-propylphenyl)quinoline and two key derivatives: one featuring an electron-donating group (methoxy) and the other an electron-withdrawing group (nitro) on the quinoline core. By understanding their distinct fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), researchers can gain critical insights into their molecular architecture.

Introduction: The Significance of 2-Arylquinolines and Mass Spectrometry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of an aryl group at the 2-position significantly influences the molecule's biological activity and physicochemical properties. The 4-propylphenyl substituent, in particular, adds a lipophilic character that can modulate interactions with biological targets. Mass spectrometry offers unparalleled sensitivity and structural information, making it an indispensable tool for confirming molecular weights and deducing the intricate fragmentation pathways of these complex molecules. This guide will compare the mass spectral behavior of three closely related compounds to illustrate how subtle changes in the quinoline ring's electronic environment can lead to distinct and predictable fragmentation patterns. The compounds under comparison are:

  • Compound A: 2-(4-Propylphenyl)quinoline

  • Compound B: 6-Methoxy-2-(4-propylphenyl)quinoline

  • Compound C: 6-Nitro-2-(4-propylphenyl)quinoline

Experimental Design: A Dual-Pronged Ionization Approach

To provide a comprehensive understanding of the mass spectrometric behavior of these derivatives, we will explore their fragmentation under two distinct ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This hard ionization technique imparts high energy to the analyte molecules, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information derived from the various fragment ions. EI is particularly useful for elucidating the core structure and identifying characteristic neutral losses.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated molecules ([M+H]⁺) with minimal fragmentation in the initial mass analysis (MS1). By subjecting these precursor ions to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can controllably induce fragmentation and study the gas-phase chemistry of the protonated species. This approach is invaluable for confirming the molecular weight and probing the stability of the protonated molecule.

The following diagram illustrates the general workflow for the mass spectrometric analysis of the 2-(4-propylphenyl)quinoline derivatives.

MS_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Compound_A Compound A EI_MS Electron Ionization (EI-MS) Compound_A->EI_MS ESI_MS Electrospray Ionization (ESI-MS/MS) Compound_A->ESI_MS Compound_B Compound B Compound_B->EI_MS Compound_B->ESI_MS Compound_C Compound C Compound_C->EI_MS Compound_C->ESI_MS Fragmentation_Analysis Fragmentation Pattern Analysis EI_MS->Fragmentation_Analysis ESI_MS->Fragmentation_Analysis Comparison Comparative Analysis Fragmentation_Analysis->Comparison

Caption: General workflow for the mass spectrometric analysis of 2-(4-propylphenyl)quinoline derivatives.

Detailed Experimental Protocols

Sample Preparation
  • Compound Dissolution: Prepare individual stock solutions of Compound A, B, and C in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution for ESI-MS/MS: Dilute the stock solutions to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

  • Sample Introduction for EI-MS: For EI-MS, the compounds can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC). For direct insertion, a small amount of the solid or a concentrated solution is applied to the probe tip.

Mass Spectrometry Parameters

Electron Ionization (EI-MS) - (Performed on a GC-MS or with a direct insertion probe)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Scan Rate: 1 scan/second

Electrospray Ionization (ESI-MS/MS) - (Performed on a Q-TOF or Triple Quadrupole Mass Spectrometer)

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizer Gas (N₂): 1.5-2.5 Bar

  • Drying Gas (N₂): 8-10 L/min

  • Drying Gas Temperature: 200-250 °C

  • MS1 Mass Range: m/z 100-600

  • MS/MS Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

  • Collision Gas: Argon

Fragmentation Pattern Analysis

The fragmentation of 2-(4-propylphenyl)quinoline derivatives is primarily dictated by the stability of the quinoline ring and the nature of the propylphenyl substituent.

Compound A: 2-(4-Propylphenyl)quinoline

Molecular Formula: C₁₈H₁₇N Molecular Weight: 247.34 g/mol

EI-MS Fragmentation:

Under EI conditions, the molecular ion peak at m/z 247 is expected to be prominent. The primary fragmentation pathway involves the benzylic cleavage of the propyl group, leading to the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation at m/z 218. This is a characteristic fragmentation for alkylbenzenes.[1] Subsequent fragmentation of the quinoline ring can occur, with a notable loss of hydrogen cyanide (HCN) from the quinoline moiety, a common fragmentation for quinolines, leading to an ion at m/z 191.[2]

Compound_A_EI M [C18H17N]+• m/z 247 F1 [M - C2H5]+ m/z 218 M->F1 - •C2H5 F2 [M - C2H5 - HCN]+ m/z 191 F1->F2 - HCN

Caption: Proposed EI fragmentation pathway for 2-(4-propylphenyl)quinoline.

ESI-MS/MS Fragmentation:

In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 248 will be the precursor ion. Collision-induced dissociation is expected to induce similar fragmentation pathways as observed in EI, with the loss of a neutral propene molecule (C₃H₆) via a rearrangement being a possibility, leading to a fragment at m/z 206. The loss of the propyl group as a radical is less common in CID of even-electron species but can occur at higher collision energies.

Compound_A_ESI MH [C18H18N]+ m/z 248 F1 [M+H - C3H6]+ m/z 206 MH->F1 - C3H6

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-(4-propylphenyl)quinoline.

Compound B: 6-Methoxy-2-(4-propylphenyl)quinoline

Molecular Formula: C₁₉H₁₉NO Molecular Weight: 277.36 g/mol

EI-MS Fragmentation:

The presence of the electron-donating methoxy group is expected to influence the fragmentation. The molecular ion at m/z 277 will be observed. Similar to Compound A, benzylic cleavage will lead to a fragment at m/z 248. The methoxy group itself can undergo fragmentation through the loss of a methyl radical (•CH₃) to form an ion at m/z 262, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 234.

ESI-MS/MS Fragmentation:

The protonated molecule [M+H]⁺ will be at m/z 278. Under CID, the loss of the propyl group as propene (m/z 236) is expected. Additionally, the loss of a neutral methanol molecule (CH₃OH) from the protonated methoxy group is a plausible fragmentation pathway, resulting in an ion at m/z 246.[3]

Compound C: 6-Nitro-2-(4-propylphenyl)quinoline

Molecular Formula: C₁₈H₁₆N₂O₂ Molecular Weight: 292.33 g/mol

EI-MS Fragmentation:

The electron-withdrawing nitro group significantly alters the fragmentation pattern. The molecular ion at m/z 292 will be present. A characteristic fragmentation of nitroaromatic compounds is the loss of NO• (30 Da) and NO₂• (46 Da), leading to fragments at m/z 262 and m/z 246, respectively. Benzylic cleavage of the propyl group will also occur, resulting in an ion at m/z 263.

ESI-MS/MS Fragmentation:

The protonated molecule [M+H]⁺ will be at m/z 293. The fragmentation will likely be dominated by the loss of the nitro group. The loss of HNO₂ (47 Da) from the protonated molecule is a common pathway for nitro compounds, leading to an ion at m/z 246. The loss of propene from the precursor ion would yield a fragment at m/z 251.

Comparative Data Summary

The following table summarizes the expected key ions for each compound under both EI-MS and ESI-MS/MS conditions.

CompoundIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
A: 2-(4-Propylphenyl)quinoline EI247218, 191Loss of •C₂H₅, subsequent loss of HCN
ESI248206Loss of C₃H₆
B: 6-Methoxy-2-(4-propylphenyl)quinoline EI277248, 262, 234Loss of •C₂H₅, loss of •CH₃, subsequent loss of CO
ESI278236, 246Loss of C₃H₆, loss of CH₃OH
C: 6-Nitro-2-(4-propylphenyl)quinoline EI292263, 262, 246Loss of •C₂H₅, loss of •NO, loss of •NO₂
ESI293251, 246Loss of C₃H₆, loss of HNO₂

Conclusion: A Predictive Framework for Structural Elucidation

This guide demonstrates that the mass spectrometric fragmentation of 2-(4-propylphenyl)quinoline derivatives is systematic and predictable. The core fragmentation pathways are influenced by the stable quinoline ring system and the benzylic position of the propylphenyl substituent. The introduction of electron-donating or electron-withdrawing groups on the quinoline ring provides additional, characteristic fragmentation channels that can be used for confident structural identification.

By employing a combination of EI-MS and ESI-MS/MS, researchers can obtain a wealth of complementary data. EI-MS provides a detailed fragmentation fingerprint, while ESI-MS/MS allows for the confirmation of the molecular weight and a more controlled study of the fragmentation of the protonated molecule. This dual-approach, coupled with the foundational understanding of the fragmentation mechanisms outlined in this guide, provides a robust framework for the structural characterization of novel 2-(4-propylphenyl)quinoline derivatives, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Quinoline - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the FT-IR Spectroscopy of Quinoline-4-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. Quinoline-4-carbonyl chloride, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge. Its reactivity and complex structure, combining a quinoline heterocycle with an acyl chloride functional group, necessitate a robust analytical approach for structural verification and quality control. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of quinoline-4-carbonyl chloride, offering a comparative framework against its structural analogues, quinoline and benzoyl chloride, to facilitate unambiguous spectral interpretation.

The Significance of FT-IR in Characterizing Quinoline Derivatives

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" that allows for its identification and structural elucidation. For quinoline derivatives, FT-IR is instrumental in confirming the presence of the quinoline core and identifying the nature and position of its substituents. The carbonyl stretching vibration (νC=O), in particular, is a strong and sharp absorption that is highly sensitive to the electronic environment, making it an excellent diagnostic tool for acyl chlorides.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of Quinoline-4-Carbonyl Chloride

The reactive nature of acyl chlorides demands careful sample handling to prevent hydrolysis from atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and hydrochloric acid, thereby compromising the spectral integrity.

Materials:

  • Quinoline-4-carbonyl chloride (handle in a fume hood with appropriate personal protective equipment)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • FT-IR spectrometer with a demountable liquid cell (e.g., with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) accessory

  • Dry nitrogen or argon gas supply

  • Anhydrous potassium bromide (KBr) for solid sampling (if applicable)

Step-by-Step Methodology:

  • Spectrometer Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or argon for at least 30 minutes to minimize atmospheric water vapor and carbon dioxide.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for ATR) or the liquid cell filled with the anhydrous solvent. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.

  • Sample Preparation (Liquid Cell):

    • In a dry, inert atmosphere (e.g., a glove box or under a stream of dry nitrogen), prepare a dilute solution of quinoline-4-carbonyl chloride in an anhydrous solvent.

    • Quickly fill the demountable liquid cell with the solution and assemble it.

    • Immediately place the cell in the spectrometer's sample holder.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean and dry.

    • In an inert atmosphere, apply a small drop of neat quinoline-4-carbonyl chloride or a concentrated solution onto the center of the ATR crystal.

    • Promptly initiate the spectral acquisition.

  • Spectral Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key vibrational frequencies.

Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride group. A background spectrum is essential for obtaining a clean spectrum of the analyte by removing contributions from the solvent and the atmosphere.

Spectral Analysis and Comparison

The FT-IR spectrum of quinoline-4-carbonyl chloride can be best understood by dissecting it into the contributions from the quinoline ring system and the carbonyl chloride functional group. A comparative analysis with the spectra of quinoline and benzoyl chloride provides a robust framework for peak assignment.

The Quinoline Moiety: Aromatic Vibrations

The quinoline portion of the molecule will exhibit characteristic absorptions for the aromatic C-H and C=C stretching and bending vibrations.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

  • C=C Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the quinoline ring system.[1][2]

  • C-H Bending: Out-of-plane C-H bending vibrations, which are often strong and can be diagnostic of the substitution pattern, are expected in the 900-700 cm⁻¹ region.[2]

The Carbonyl Chloride Group: A Key Diagnostic Peak

The carbonyl chloride group has a very distinct and intense absorption due to the C=O stretching vibration.

  • C=O Stretching (νC=O): In acyl chlorides, the C=O stretching frequency is typically found at a higher wavenumber compared to other carbonyl compounds due to the inductive effect of the electronegative chlorine atom. For benzoyl chloride, this peak is observed around 1770-1790 cm⁻¹. Therefore, a strong, sharp absorption in this region is the primary indicator of the carbonyl chloride functionality in quinoline-4-carbonyl chloride.

  • C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Comparative Spectral Data

The following table summarizes the key expected FT-IR absorption bands for quinoline-4-carbonyl chloride and its comparative compounds.

Vibrational ModeQuinoline (cm⁻¹)Benzoyl Chloride (cm⁻¹)Quinoline-4-Carbonyl Chloride (Expected, cm⁻¹)
Aromatic C-H Stretch3050-30003070-30503080-3020
C=O Stretch - ~1775 ~1770-1785
Aromatic C=C Stretch1620, 1580, 15001600, 1580, 14501610, 1570, 1490
C-H Bending820, 780, 740720, 680850-700 (complex pattern)
C-Cl Stretch-~700-600~700-600

Visualizing the Experimental Workflow

Caption: Experimental workflow for obtaining the FT-IR spectrum of quinoline-4-carbonyl chloride.

Logical Relationship of Spectral Features

spectral_features cluster_quinoline Quinoline Moiety cluster_carbonyl_chloride Carbonyl Chloride Moiety Q4CC Quinoline-4-Carbonyl Chloride Spectrum Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Q4CC->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (1600-1450 cm⁻¹) Q4CC->Aromatic_CC Aromatic_CH_Bend Aromatic C-H Bend (900-700 cm⁻¹) Q4CC->Aromatic_CH_Bend CO_Stretch C=O Stretch (~1770-1785 cm⁻¹) (Strong, Sharp) Q4CC->CO_Stretch CCl_Stretch C-Cl Stretch (800-600 cm⁻¹) Q4CC->CCl_Stretch

Caption: Key functional group contributions to the FT-IR spectrum of quinoline-4-carbonyl chloride.

Conclusion: A Powerful Tool for Structural Verification

FT-IR spectroscopy serves as an indispensable tool for the characterization of quinoline-4-carbonyl chloride. By understanding the characteristic vibrational frequencies of the quinoline ring and the carbonyl chloride group, and by employing a comparative approach with simpler analogues, researchers can confidently verify the structure of this important synthetic intermediate. The key diagnostic feature is the strong and sharp carbonyl absorption in the 1770-1785 cm⁻¹ region, which, in conjunction with the characteristic aromatic absorptions of the quinoline core, provides a definitive spectral signature. Adherence to a meticulous experimental protocol that mitigates the risk of hydrolysis is essential for obtaining high-quality, reliable data.

References

  • NIST Chemistry WebBook. [Link]

  • Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

Sources

Navigating the Binding Landscape: A Comparative Guide to In Silico Docking of 2-(4-Propylphenyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. The 2-phenylquinoline subset, in particular, has garnered significant attention for its potent biological effects, which are intricately linked to its three-dimensional conformation and its ability to interact with specific biological targets[1][4]. The addition of substituents to the phenyl ring, such as the 4-propyl group, can dramatically modulate this activity by influencing the molecule's steric and electronic properties. To rationally design and optimize novel drug candidates based on this scaffold, in silico molecular docking has emerged as an indispensable tool, offering a window into the molecular recognition events that govern biological activity[5].

This guide provides a comparative analysis of in silico docking strategies for 2-(4-propylphenyl)quinoline derivatives, grounded in established scientific principles and practical application. We will delve into the nuances of selecting appropriate docking software, preparing molecular structures for simulation, and interpreting the resulting data. Furthermore, we will explore complementary computational techniques such as molecular dynamics simulations and 3D-QSAR to provide a holistic view of the virtual screening workflow.

The Rationale Behind In Silico Docking for Quinoline Derivatives

At its core, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6]. For 2-(4-propylphenyl)quinoline derivatives, this typically involves docking the small molecule (ligand) into the binding site of a target protein (receptor). The primary objectives of such studies are twofold:

  • Binding Pose Prediction: To accurately determine the geometry of the ligand within the receptor's active site. This information is crucial for understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that contribute to binding.

  • Binding Affinity Estimation: To rank different derivatives based on their predicted binding strength, often expressed as a docking score or estimated free energy of binding. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

The choice of docking software is a critical first step, as different algorithms employ distinct search strategies and scoring functions, which can lead to varying results.

A Comparative Look at Docking Software for Quinoline Scaffolds

Several software packages are available for molecular docking, each with its own strengths and weaknesses. For the quinoline class of compounds, a comparative understanding of the most common platforms is essential for selecting the appropriate tool for the research question at hand.

Docking SoftwareScoring Function PrincipleKey Strengths for Quinoline DerivativesConsiderations
AutoDock Vina Machine-learning-based empirical scoring functionOpen-source and widely accessible; efficient for high-throughput virtual screening; generally good at predicting binding poses.[6]Scoring function is less physically rigorous than others; may require careful validation of results.
GOLD Genetic algorithm for ligand flexibility; various scoring functions (e.g., GoldScore, ChemScore)Excellent at handling ligand flexibility; often provides highly accurate binding modes.Commercial software; can be computationally more intensive than AutoDock Vina.
Glide (Schrödinger) Hierarchical search protocol with empirical scoring functions (e.g., SP, XP)High accuracy in pose prediction and scoring; well-integrated into a larger suite of modeling tools.[7]Commercial and computationally demanding; may be less accessible for academic labs.

The selection of a particular software should be guided by the specific goals of the study, available computational resources, and the user's expertise. For large-scale virtual screening of a library of quinoline derivatives, the speed of AutoDock Vina is a significant advantage. For more detailed and accurate binding mode prediction of a smaller set of high-priority compounds, GOLD or Glide might be more appropriate.

Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure the reliability and reproducibility of in silico results, a rigorously defined and validated protocol is paramount. The following step-by-step methodology for docking a 2-(4-propylphenyl)quinoline derivative into a target protein using the widely-used AutoDock Vina software serves as a practical guide.

1. Receptor Preparation:

  • Objective: To prepare the protein structure for docking by removing extraneous molecules, adding hydrogen atoms, and assigning partial charges.

  • Procedure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure, as these are critical for forming hydrogen bonds.

    • Assign partial charges to each atom of the protein (e.g., using the Gasteiger charging method).

    • Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the 2-(4-propylphenyl)quinoline derivative and prepare it for docking.

  • Procedure:

    • Sketch the 2D structure of the ligand using chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the receptor's binding site.

  • Procedure:

    • Identify the active site of the receptor. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on its location.

    • Define the dimensions and center of a 3D grid box that encompasses the entire binding pocket. The size should be sufficient to allow the ligand to move and rotate freely within the active site.

4. Running the Docking Simulation with AutoDock Vina:

  • Objective: To execute the docking calculation and generate a set of predicted binding poses and their corresponding scores.

  • Procedure:

    • Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input.

    • The exhaustiveness parameter controls the thoroughness of the search; higher values increase the computational time but also the likelihood of finding the optimal binding pose[8].

    • Vina will output a file containing the coordinates of the predicted binding poses (typically 9 by default) and their corresponding binding affinities in kcal/mol[6].

5. Analysis and Validation of Docking Results:

  • Objective: To analyze the predicted binding poses and validate the docking protocol.

  • Procedure:

    • Visualize the predicted binding poses of the 2-(4-propylphenyl)quinoline derivative within the receptor's active site using molecular graphics software (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the top-ranked poses.

    • Validation (Crucial Step): If a co-crystallized ligand structure is available, a redocking experiment should be performed. The docking protocol is considered validated if it can reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (PDB File, Add Hydrogens, Assign Charges) GridBox Grid Box Generation (Define Search Space) ReceptorPrep->GridBox LigandPrep Ligand Preparation (3D Structure, Energy Minimization, Assign Charges) RunVina Run AutoDock Vina (Execute Docking Simulation) LigandPrep->RunVina GridBox->RunVina PoseAnalysis Pose & Interaction Analysis (Visualize Binding Modes) RunVina->PoseAnalysis Validation Protocol Validation (Redocking of Co-crystallized Ligand) PoseAnalysis->Validation

Beyond Docking: A Multi-faceted Computational Approach

While molecular docking is a powerful tool, its accuracy is limited by the static nature of the receptor and the approximations in the scoring functions. To gain a more dynamic and comprehensive understanding of the binding process of 2-(4-propylphenyl)quinoline derivatives, it is often beneficial to employ complementary computational methods.

Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time[9]. By simulating the motions of atoms and molecules, MD can:

  • Assess the stability of the docked pose.

  • Reveal conformational changes in the protein upon ligand binding.

  • Provide a more accurate estimation of the binding free energy through methods like MM/PBSA or MM/GBSA.

G Docking Initial Docking Pose MD_Setup MD System Setup (Solvation, Ionization) Docking->MD_Setup Equilibration System Equilibration (NVT, NPT ensembles) MD_Setup->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) Production_MD->Analysis

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR models establish a mathematical relationship between the 3D properties of a series of molecules and their biological activities[10][11]. For a library of 2-phenylquinoline derivatives, 3D-QSAR can:

  • Identify the key steric and electrostatic features of the molecules that are important for their activity.

  • Generate predictive models that can estimate the activity of newly designed compounds prior to their synthesis.

  • Provide visual representations (contour maps) that guide the structural modification of the quinoline scaffold to enhance potency.

Comparative Data for 2-Phenylquinoline Derivatives

The following table summarizes representative data from the literature on the in silico docking and biological evaluation of 2-phenylquinoline derivatives against various cancer-related targets. While not specific to the 2-(4-propylphenyl) substitution, this data illustrates the application of these computational methods in identifying and characterizing potent inhibitors.

DerivativeTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)Experimental Activity (IC50)Reference
2-Phenyl-quinoline-4-carboxamide derivativeEGFR-Good binding affinity reported-[1]
2-(2'-fluorophenyl)-4-quinoloneTubulin--Log GI50 < -7.0[4]
Substituted 2-arylquinoline---IC50 = 8.3 µM (HeLa cells)[12]
Fluoroquinolone derivativeE. coli DNA Gyrase BAutoDock Vina-6.1 to -7.2Antibacterial activity observed[6]
Quinoline derivativeHIV Reverse TranscriptaseMaestro-10.675 (for compound 4)-[7]

Conclusion

In silico docking studies are a cornerstone of modern drug discovery, providing invaluable insights into the molecular interactions that drive the biological activity of promising scaffolds like 2-(4-propylphenyl)quinoline. A judicious choice of docking software, coupled with a rigorous and well-validated protocol, is essential for generating reliable and actionable data. By integrating molecular docking with advanced techniques such as molecular dynamics simulations and 3D-QSAR, researchers can build a comprehensive understanding of the structure-activity relationships of this important class of compounds, ultimately accelerating the design and development of novel therapeutic agents. The self-validating nature of these computational workflows, particularly the practice of redocking known ligands, provides the necessary confidence to guide synthetic efforts and prioritize candidates for further experimental evaluation.

References

  • Shinde, P. R., et al. (2023).
  • Chen, Y.-F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • Tadesse, A., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry.
  • Neovarsity. (2023). Beginner's Guide to 3D-QSAR in Drug Design.
  • Singh, P., et al. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • Lemkul, J. A. (2023). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials.
  • Shinde, P. R., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.
  • Aier, I., et al. (2016).
  • Pratama, M. R. F., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • Li, H., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PMC.
  • Al-Sbou, M., & Al-momani, E. (n.d.). QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). SVU Pedia.
  • Haiba, M. E., et al. (2017). Synthesis of New Quinoline Derivatives as Inhibitors of Human Tumor Cells Growth. Sci-Hub.
  • Yilmaz, M., et al. (2023).
  • Bioinformatics Insights. (2023). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Jareena, S., et al. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Mahdi, M. F., et al. (2023). In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) Derivatives with Enhanced Anti-proliferative Activity.
  • Ismail, H. (2023).
  • Bibi, S., et al. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers in Chemistry.
  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs.
  • The Vina Team. (n.d.). Basic docking — Autodock Vina 1.2.
  • Raj, V., et al. (2020). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.
  • Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Castillo, J. C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: A Tale of Two Moieties

This compound is a compound with a dual-risk profile, stemming from its quinoline core and its reactive acyl chloride functional group. Understanding these two components is fundamental to appreciating the necessary handling precautions.

  • The Quinoline Core: Quinoline and its derivatives are known for their biological activity, which also translates to potential toxicity. The Safety Data Sheet (SDS) for quinoline indicates it can be toxic if swallowed, harmful in contact with skin, cause serious eye irritation, and is suspected of causing genetic defects and cancer[1][2]. High exposure can lead to a range of adverse health effects, including headaches, dizziness, and nausea[3].

  • The Acyl Chloride Group: Acyl chlorides are highly reactive compounds. The carbonyl chloride a related substance, is known to cause severe skin burns and eye damage and can be fatal if inhaled[4]. They react readily with nucleophiles, including water, which is a critical consideration for both storage and handling[5]. This reactivity is what makes them useful in synthesis but also hazardous if not managed correctly. The hydrolysis of acyl chlorides produces hydrochloric acid (HCl), which is corrosive[6].

Therefore, the safety protocols for this compound are designed to mitigate the risks associated with both a potentially toxic heterocyclic compound and a highly reactive, corrosive functional group.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is non-negotiable. The specific SDS for this compound mandates the use of protective gloves, protective clothing, and eye/face protection[7]. Let's break down the rationale for each.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.The compound is a severe eye irritant[7]. The acyl chloride group can react with the moisture in your eyes to produce HCl, causing severe burns. A face shield provides an additional layer of protection against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).The compound causes skin irritation[7]. Quinoline itself is harmful in contact with skin[1][2]. Gloves must be inspected for integrity before each use and disposed of properly after handling[8].
Body Protection A lab coat worn over full-length clothing and closed-toe shoes.This is a standard laboratory practice to protect against accidental spills. For larger quantities, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.The compound may cause respiratory irritation[7]. Inhalation of vapors should be avoided. A respirator may be required for spill cleanup or if working outside of a fume hood, as dictated by a risk assessment[8].

dot

Caption: Personal Protective Equipment (PPE) Workflow

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood[9].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit assembled and ready.

2. Handling the Chemical:

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray[7]. Avoid contact with skin and eyes[8]. Do not eat, drink, or smoke when using this product.

  • Moisture Sensitivity: Acyl chlorides are water-sensitive[5]. Keep containers tightly closed and store in a dry, well-ventilated place[8][10]. The reaction with water will produce corrosive HCl gas.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[11].

3. Quenching and Neutralization:

  • Quenching: Due to their reactivity, acyl chlorides must be "quenched" to neutralize them. This can be done by slowly adding the acyl chloride to an excess of a nucleophilic solution, such as water, an alcohol, or an amine solution, with stirring and cooling[9]. This should be done cautiously to control the exothermic reaction.

  • Neutralization: The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate) before disposal.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[11].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[11][12].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[11][13].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][11].

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the area[3].

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors[10].

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand)[3].

  • Collect: Carefully collect the absorbed material into a sealed container for disposal[14].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Characterization: All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[7]. Do not dispose of it down the drain[8].

dot

Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Waste Segregation cluster_Disposal Final Disposal Unused_Reagent Unused Reagent Hazardous_Waste_Container Labeled Hazardous Waste Container Unused_Reagent->Hazardous_Waste_Container Contaminated_PPE Contaminated PPE Contaminated_PPE->Hazardous_Waste_Container Reaction_Mixture Quenched Reaction Mixture Reaction_Mixture->Hazardous_Waste_Container Licensed_Disposal_Vendor Licensed Hazardous Waste Vendor Hazardous_Waste_Container->Licensed_Disposal_Vendor

Caption: Chemical Disposal Workflow

By understanding the inherent risks of this compound and diligently following these safety protocols, you can ensure a safe and productive research environment.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Penta s.r.o. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • GHC. (2024). Safety Data Sheet: Carbonyl Chloride. [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Allery Chemistry. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • ILO and WHO. (2021). ICSC 0071 - QUINOLINE. [Link]

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2-(4-Propylphenyl)quinoline-4-carbonyl chloride
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2-(4-Propylphenyl)quinoline-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.